lynamicin B
Description
This compound is a natural product found in Streptomyces and Actinomyces with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H14Cl3N3O2 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3 |
InChI Key |
HJXJUNZGSRTQEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN1)C2=CNC3=CC(=C(C=C32)Cl)Cl)C4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Lynamicin B: A Technical Guide to a Novel Marine Actinomycete Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, isolation, structure elucidation, and biological activity of lynamicin B, a chlorinated bisindole pyrrole antibiotic derived from marine actinomycetes. This document provides a comprehensive overview of the experimental protocols and key data associated with this promising natural product.
Executive Summary
This compound is a member of the lynamicin family of antibiotics, which were first isolated from a novel marine actinomycete, Marinispora sp. strain NPS12745.[1] This strain was discovered in marine sediments collected off the coast of San Diego, California.[1] The lynamicin series, including this compound, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, notably including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2] Beyond its antibacterial properties, this compound has also been identified as a potent and selective inhibitor of chitinase in lepidopteran insects, suggesting its potential as a targeted pesticide. Further studies have also indicated its potential as an anticancer agent. This guide will provide a detailed technical overview of the scientific journey from the discovery of the producing organism to the characterization of this compound's biological activities.
Isolation and Purification of this compound
The production of this compound begins with the cultivation of the marine actinomycete Marinispora sp. strain NPS12745. Following fermentation, the compound is extracted and purified to homogeneity.
Fermentation of Marinispora sp. NPS12745
Detailed protocols for the fermentation of Marinispora sp. NPS12745 to produce lynamicins have not been extensively published. However, based on general practices for marine actinomycete cultivation for the production of secondary metabolites, a typical process would involve the following steps.
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture of Marinispora sp. NPS12745 is prepared by inoculating a suitable agar medium, such as Starch Casein Agar (SCA) prepared with seawater, and incubating until sufficient growth is observed.
-
Production Culture: A production medium is inoculated with the seed culture. While the specific medium for lynamicin production is not publicly detailed, a variety of media are commonly used for marine actinomycetes, often containing complex nitrogen and carbon sources. Examples include starch-based or oatmeal-based media supplemented with yeast extract and peptone, prepared in natural or artificial seawater.
-
Incubation: The production culture is incubated in a shaker incubator for a period of 7-14 days at a controlled temperature, typically between 25-30°C, with constant agitation to ensure adequate aeration.
Extraction and Purification
The lynamicins are extracted from the fermentation broth and purified using chromatographic techniques.
Experimental Protocol: Extraction and Purification
-
Extraction: Following fermentation, the culture broth is extracted with an organic solvent, such as ethyl acetate. The organic phase, containing the lynamicins, is then separated from the aqueous phase and the mycelial biomass.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual lynamicin compounds. A C18 column is typically used with a gradient elution system, commonly employing a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The fractions corresponding to this compound are collected based on their retention time and UV absorbance profile.
Structure Elucidation of this compound
The chemical structure of this compound was determined through a combination of spectroscopic techniques. This compound is a chlorinated bisindole pyrrole antibiotic.
Spectroscopic Analysis
A comprehensive structural elucidation of this compound would involve the following NMR experiments:
-
¹H NMR: To identify the number and types of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
Biological Activity of this compound
This compound has demonstrated a range of biological activities, including antibacterial, insecticidal, and anticancer properties.
Antibacterial Activity
The lynamicin series exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) for lynamicins A-E have been determined against a panel of pathogenic bacteria.
| Pathogen | Lynamicin A (µg/mL) | This compound (µg/mL) | Lynamicin C (µg/mL) | Lynamicin D (µg/mL) | Lynamicin E (µg/mL) |
| Staphylococcus aureus (MSSA) | 4 | 2 | 4 | 8 | 4 |
| Staphylococcus aureus (MRSA) | 4 | 2 | 4 | 8 | 4 |
| Enterococcus faecium (VSE) | 8 | 4 | 8 | 16 | 8 |
| Enterococcus faecium (VRE) | 8 | 4 | 8 | 16 | 8 |
| Streptococcus pneumoniae | 4 | 2 | 4 | 8 | 4 |
| Haemophilus influenzae | 8 | 4 | 8 | 16 | 8 |
| Escherichia coli | 16 | 8 | 16 | 32 | 16 |
| Pseudomonas aeruginosa | >32 | >32 | >32 | >32 | >32 |
| Data sourced from McArthur et al., 2008. |
Insecticidal Activity: Chitinase Inhibition
This compound has been identified as a potent and selective inhibitor of Group h chitinase (Chi-h), an enzyme exclusively found in lepidopteran insects and crucial for their molting process.
Mechanism of Action: Chitin is a major component of the insect exoskeleton. During molting, chitinases are responsible for the degradation of the old cuticle. By inhibiting chitinase, this compound disrupts this process, leading to molting failure and ultimately, insect death. This targeted mechanism makes this compound a promising candidate for the development of lepidopteran-specific insecticides with minimal impact on non-target organisms.
Quantitative Data: this compound competitively inhibits the chitinase OfChi-h from the Asian corn borer (Ostrinia furnacalis) with a Ki value of 8.76 µM.
Anticancer Activity
Preliminary studies have indicated that this compound possesses cytotoxic activity against cancer cells.
Quantitative Data: this compound has been shown to have an IC50 value of 8.7 µM against the HCT-116 human colon cancer cell line.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery and characterization of this compound.
Signaling Pathway: Chitinase Inhibition in Lepidopteran Insects
Caption: Mechanism of this compound as a chitinase inhibitor in lepidopteran insects.
Conclusion
The discovery of this compound from the marine actinomycete Marinispora sp. NPS12745 highlights the vast potential of marine microorganisms as a source of novel bioactive compounds. Its potent antibacterial activity against drug-resistant pathogens, coupled with its selective insecticidal properties and potential as an anticancer agent, makes this compound a significant lead compound for further drug development. This technical guide provides a foundational understanding of the discovery and characterization of this compound, intended to support and inspire future research in the field of natural product drug discovery.
References
Lynamicin B Producing Organism: A Technical Guide to Isolation and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, identification, and cultivation of the lynamicin B-producing organism. Lynamicins are a series of chlorinated bisindole pyrrole antibiotics with broad-spectrum activity against various pathogens, including drug-resistant strains. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for researchers engaged in natural product discovery and development.
The Producing Organism: Marinispora sp. NPS12745
Contrary to some initial assumptions that might point towards a Streptomyces species, the producer of lynamicins A-E, including this compound, has been identified as a novel strain of marine actinomycete, designated NPS12745 .[1] Phylogenetic analysis based on nearly full-length 16S rRNA gene sequencing indicates that this strain belongs to the recently proposed genus Marinispora.[1]
The initial user query referenced Streptomyces sp. CB03010. At present, publicly available scientific literature does not establish a direct link or synonymity between Streptomyces sp. CB03010 and Marinispora sp. NPS12745. Therefore, this guide will focus on the confirmed lynamicin-producing organism, Marinispora sp. NPS12745.
Isolation from Marine Sediment
Marinispora sp. NPS12745 was originally isolated from a marine sediment sample collected off the coast of San Diego, California.[1] The following sections detail a generalized protocol for the isolation of marine actinomycetes from such an environment, based on established methodologies.
Sample Collection and Pre-treatment
Marine sediment samples should be collected using sterile techniques to avoid contamination. The following table summarizes common pre-treatment methods designed to selectively isolate actinomycetes by reducing the numbers of faster-growing bacteria and fungi.
| Pre-treatment Method | Description |
| Dry Heat | Sediment samples are air-dried in a laminar flow hood and then heated in an oven. This process is effective against vegetative bacterial cells, while the more resistant spores of actinomycetes survive. |
| Wet Heat (Pasteurization) | A suspension of the sediment in sterile seawater is heated in a water bath. This method also targets vegetative cells. |
| Phenol Treatment | A dilute phenol solution is added to the sediment suspension to eliminate non-spore-forming bacteria and fungi. |
| Centrifugation and Resuspension | Repeated centrifugation and resuspension in sterile seawater can help to remove soluble inhibitory substances and concentrate bacterial cells. |
Experimental Protocol: Isolation of Marine Actinomycetes
This protocol outlines a general procedure for the isolation of actinomycetes from marine sediment.
Culture Media for Isolation
Several selective media can be used for the isolation of actinomycetes from marine environments. The key is often to use media with relatively low nutrient content to discourage the growth of fast-growing bacteria. All media should be prepared using filtered, sterilized seawater.
| Medium Name | Key Components | Purpose |
| Starch Casein Agar (SCA) | Soluble Starch, Casein, KNO₃, NaCl, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, FeSO₄·7H₂O, Agar | A common medium for the isolation and cultivation of actinomycetes. |
| Actinomycete Isolation Agar (AIA) | Sodium Caseinate, Asparagine, Sodium Propionate, Dipotassium Phosphate, Magnesium Sulfate, Ferrous Sulfate, Agar | Specifically designed for the isolation of actinomycetes. |
| Glycerol Asparagine Agar (ISP Medium 5) | Glycerol, L-Asparagine, K₂HPO₄, Trace Salts Solution, Agar | A defined medium suitable for the cultivation of many Streptomyces and related genera. |
| Chitin Agar | Colloidal Chitin, K₂HPO₄, MgSO₄·7H₂O, (NH₄)₂SO₄, FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, Agar | Selects for chitin-degrading microorganisms, a common characteristic of many actinomycetes. |
Note: The addition of antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents that do not inhibit actinomycetes (e.g., nalidixic acid) to the media is crucial to prevent the overgrowth of fungi and other bacteria.
Identification of Marinispora sp. NPS12745
Once pure isolates are obtained, a polyphasic approach is recommended for their identification.
Morphological and Biochemical Characterization
-
Colony Morphology: Observe the size, shape, color of aerial and substrate mycelia, and any pigment production on different culture media.
-
Microscopic Examination: Use slide culture techniques to observe the morphology of spore-bearing hyphae and the spore chain arrangement.
-
Biochemical Tests: A series of standard biochemical tests can be performed to characterize the metabolic capabilities of the isolate.
Molecular Identification
The most definitive method for identifying the isolate is through the sequencing of the 16S rRNA gene.
Fermentation for this compound Production
While the specific fermentation parameters for Marinispora sp. NPS12745 to produce this compound are not detailed in the public literature, a general approach for the fermentation of marine actinomycetes for secondary metabolite production can be followed.
Fermentation Media
The composition of the fermentation medium is critical for inducing the production of secondary metabolites. The following table provides examples of media commonly used for the production of antibiotics from marine actinomycetes.
| Medium Component | Example Concentration (g/L) | Role |
| Carbon Source | Soluble Starch (10-20), Glucose (5-10), Glycerol (10-20) | Provides energy and building blocks for biosynthesis. |
| Nitrogen Source | Yeast Extract (2-5), Peptone (2-5), Soybean Meal (5-10), (NH₄)₂SO₄ (1-2) | Provides nitrogen for amino acid and nucleic acid synthesis. |
| Salts | Natural Seawater or Artificial Seawater Base | Provides essential minerals and maintains osmotic balance. |
| Trace Elements | FeSO₄, MnCl₂, ZnSO₄ | Co-factors for enzymes involved in metabolic pathways. |
| pH Buffer | CaCO₃ (1-2), MOPS (20) | Maintains a stable pH during fermentation. |
Fermentation Process
The fermentation is typically carried out in shake flasks or bioreactors under controlled conditions.
General Fermentation Parameters:
-
Inoculum: A seed culture is prepared by inoculating a suitable liquid medium with a pure culture of Marinispora sp. NPS12745 and incubating for 2-3 days.
-
Temperature: 25-30°C
-
pH: 6.5-7.5
-
Agitation: 180-220 rpm
-
Aeration: Sufficient aeration is crucial for the growth of aerobic actinomycetes.
-
Fermentation Time: 7-14 days
Purification of this compound
The purification of this compound from the fermentation broth involves a series of chromatographic steps. As lynamicins are chlorinated bisindole pyrroles, they are relatively nonpolar and can be extracted with organic solvents.
Biosynthetic Pathway and Regulation
The biosynthetic gene cluster for lynamicins in Marinispora sp. NPS12745 has not yet been reported in the scientific literature. However, based on the bisindole pyrrole structure of this compound, a hypothetical biosynthetic pathway can be proposed.
The regulation of secondary metabolism in Marinispora and related marine actinomycetes is a complex process. It is likely controlled by a network of regulatory genes, including pathway-specific regulators within the lynamicin biosynthetic gene cluster and global regulators that respond to environmental cues such as nutrient limitation and cell density. Further research, including genome sequencing of Marinispora sp. NPS12745, is required to elucidate the specific biosynthetic and regulatory pathways for lynamicin production.
Conclusion
The discovery of lynamicins from the marine actinomycete Marinispora sp. NPS12745 highlights the vast potential of underexplored marine environments as a source of novel bioactive compounds. The protocols and information presented in this technical guide provide a foundational framework for the successful isolation, identification, and cultivation of this and other lynamicin-producing organisms. Further research into the specific fermentation conditions, biosynthetic pathways, and regulatory networks will be crucial for optimizing the production of these promising antibiotic candidates for potential therapeutic applications.
References
chemical structure and properties of lynamicin B
An In-depth Technical Guide to Lynamicin B: Structure, Properties, and Biological Activity
Introduction
This compound is a naturally occurring alkaloid that has been isolated from actinomycetes such as Streptomyces and Actinomyces.[1] It has garnered significant interest within the scientific community due to its potent and highly selective biological activities. Primarily recognized as a lepidopteran-exclusive chitinase inhibitor, this compound presents a promising avenue for the development of targeted pesticides with enhanced safety profiles.[2][3] Furthermore, it exhibits broad-spectrum antibacterial properties, including efficacy against multidrug-resistant strains, highlighting its potential as a lead compound in the discovery of new antimicrobial agents.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound.
Chemical Structure and Identification
This compound is a complex heterocyclic molecule featuring a central pyrrole ring substituted with two distinct chlorinated indole moieties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate | [1] |
| CAS Number | 861149-19-1 | [5] |
| Molecular Formula | C₂₂H₁₄Cl₃N₃O₂ | [1][4] |
| Molecular Weight | 458.72 g/mol | [6] |
| Monoisotopic Mass | 457.01516 Da |[1] |
Physicochemical and Spectral Properties
The physicochemical properties of a compound are critical in determining its suitability for development as a therapeutic or agrochemical agent.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference / Note |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 84.5 Ų | Calculated* |
| Heavy Atom Count | 30 | [1] |
| Complexity | 898 | [1] |
| Defined Atom Stereocenter Count | 0 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
*Note: The TPSA value was calculated using standard computational methods based on the known chemical structure, as the value provided in some databases appears anomalously low for a molecule of this composition.[1][5]
Spectral Properties
-
NMR Spectroscopy : ¹H and ¹³C NMR spectral data for this compound have been reported and are available in the supporting information of the study by Lu Q, et al. (2021).[2] These data are fundamental for the definitive structural confirmation of the molecule.
-
UV-Vis Spectroscopy : Specific experimental UV-Vis absorption data for this compound are not widely available in the public literature. However, based on its chemical structure, which contains an extended π-conjugated system across the indole and pyrrole rings, it is expected to exhibit strong absorption in the UV range (approximately 200-400 nm) corresponding to π → π* electronic transitions.
Biological Properties and Mechanism of Action
This compound exhibits dual biological activities, acting as both a selective insecticide and a broad-spectrum antibiotic.
Lepidoptera-Exclusive Chitinase Inhibition
This compound is a potent and selective inhibitor of insect group h chitinase, an enzyme crucial for the molting process in lepidopteran insects.[2]
-
Mechanism : It acts as a competitive inhibitor of the group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[2][3]
-
Selectivity : The high selectivity is attributed to its unique binding mode. The dichloroindolyl group of this compound occupies a previously unexplored pocket within the substrate-binding cleft of the enzyme, a feature not present in other chitinases.[2][3] This ensures it does not significantly affect non-target organisms.[2][5]
-
Insecticidal Activity : Feeding experiments have confirmed its high insecticidal activity against major lepidopteran pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda.[2][3] Importantly, it did not harm Trichogramma ostriniae, a natural enemy of the target pest, making it a candidate for integrated pest management programs.[2][3]
Table 3: Biological Activity Data for this compound
| Activity Type | Target / Organism | Measurement | Value | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Ostrinia furnacalis Chitinase (OfChi-h) | Kᵢ | 8.76 µM | [2][6] |
| Antibacterial | Gram-positive & Gram-negative bacteria | Activity | Active | [4] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity | Active | [4] |
| Antibacterial | Vancomycin-resistant Enterococcus faecium (VRE) | Activity | Active |[4] |
Caption: Mechanism of this compound as a selective chitinase inhibitor.
Antibacterial Activity
In addition to its insecticidal properties, this compound is classified as an alkaloid with notable antibacterial capabilities.[4] It has demonstrated activity against both gram-positive and gram-negative bacteria.[4] Its effectiveness against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) underscores its potential for further investigation in drug development.[4]
Experimental Protocols
The following sections describe generalized protocols for evaluating the key biological activities of this compound.
Chitinase Inhibition Assay Protocol (Colorimetric)
This protocol is based on the measurement of reducing sugars (N-acetyl-D-glucosamine) released from a chitin substrate.
-
Reagent Preparation :
-
Assay Buffer : Prepare a 200 mM Potassium Phosphate buffer containing 2 mM CaCl₂, adjusted to pH 6.0.
-
Substrate Suspension : Prepare a 1.25% (w/v) suspension of colloidal chitin in the assay buffer.
-
Enzyme Solution : Prepare a solution of the target chitinase (e.g., purified OfChi-h) at a suitable concentration (e.g., 1 unit/mL) in cold assay buffer immediately before use.
-
Inhibitor Stock : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
DNS Reagent : Prepare a 3,5-Dinitrosalicylic acid color reagent for detecting reducing sugars.
-
-
Assay Procedure :
-
In a microcentrifuge tube, add 1.0 mL of the chitin substrate suspension.
-
Add a specific volume of the this compound dilution (or solvent for control) and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 0.5 mL of the chitinase enzyme solution. A blank should be prepared by adding 0.5 mL of assay buffer instead of the enzyme.
-
Incubate the reaction mixture for a defined period (e.g., 2 hours) at 25°C with sufficient agitation to keep the chitin suspended.
-
Stop the reaction by adding 2.0 mL of DNS reagent and heating in a boiling water bath for 5-10 minutes.
-
Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.
-
Transfer the supernatant to a cuvette or microplate well.
-
-
Data Analysis :
-
Measure the absorbance of the supernatant at 530-540 nm.[3]
-
Create a standard curve using known concentrations of N-acetyl-D-glucosamine.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC₅₀ value and, through kinetic analysis (varying substrate concentration), the inhibition constant (Kᵢ).
-
Antibacterial Susceptibility Testing Protocol (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
-
Reagent and Culture Preparation :
-
Growth Medium : Use a suitable bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum : Culture the test bacterium (e.g., S. aureus) to the logarithmic growth phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
This compound Preparation : Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well microtiter plate.
-
-
Assay Procedure :
-
Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of this compound to the first well and perform a 2-fold serial dilution across the plate.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume is now 100 µL.
-
Include a positive control (bacterium without this compound) and a negative control (medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis :
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination of cell growth.[4]
-
Logical Workflow for Analysis
The discovery and characterization of a natural product like this compound follows a structured experimental workflow.
Caption: A logical experimental workflow for this compound analysis.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
The Quest for Lynamicin B Analogues: An Uncharted Territory in Drug Discovery
Despite the promising insecticidal profile of lynamicin B as a selective chitinase inhibitor, the exploration of its structural analogues remains a largely uncharted domain within the scientific community. A comprehensive review of existing literature reveals a significant gap in research pertaining to the synthesis, structural modification, and biological evaluation of this compound derivatives, hindering the development of a comprehensive technical guide on this topic.
This compound has been identified as a potent and selective inhibitor of group h chitinase in lepidopteran insects, making it a promising candidate for the development of targeted pesticides.[1][2] Its unique mechanism of action, involving the binding to an unexplored pocket in the substrate-binding cleft of the enzyme, underscores the potential for developing novel insecticides with high specificity and reduced off-target effects.[1][2] However, the journey from a promising natural product to a viable therapeutic or agrochemical often involves extensive structural modifications to optimize its potency, selectivity, and pharmacokinetic properties.
Currently, publicly available research predominantly focuses on the initial discovery, isolation, and characterization of this compound itself. While these studies lay a crucial foundation, they do not extend to the systematic synthesis and evaluation of analogues. The scientific literature lacks the quantitative data, such as IC50 or MIC values for a series of modified compounds, that are essential for establishing structure-activity relationships (SAR). Furthermore, detailed experimental protocols for the synthesis of this compound precursors or derivatives are not described.
This absence of information makes it impossible to construct a detailed technical guide as requested. Key components of such a guide, including tables of comparative biological activity, step-by-step synthetic methodologies, and diagrams of associated signaling pathways or experimental workflows, are contingent on the existence of this primary research.
The lack of exploration into this compound analogues could be attributed to several factors. The compound may be relatively new, and research into its derivatives may be ongoing but not yet published. Alternatively, the synthetic complexity of the this compound scaffold could present significant challenges to medicinal chemists.
For researchers, scientists, and drug development professionals, this gap represents both a challenge and an opportunity. The development of a synthetic route to the this compound core would be a significant breakthrough, paving the way for the creation and biological screening of a library of analogues. Such studies would be instrumental in elucidating the key structural motifs responsible for its potent and selective activity, ultimately enabling the design of next-generation insecticides with improved efficacy and safety profiles. The field awaits the pioneering research that will unlock the full potential of the this compound scaffold.
References
A Technical Guide to Antibacterial Mechanisms: A Representative Model
Disclaimer: Initial research indicates that the primary characterized role of Lynamicin B is as a lepidoptera-exclusive chitinase inhibitor, positioning it as a potential pesticide rather than a clinical antibacterial agent.[1][2][3][4] As such, public domain data detailing an antibacterial mechanism of action is unavailable.
To fulfill the structural and technical requirements of this request, this guide will detail the antibacterial mechanism of a representative, well-understood class of membrane-acting antibiotics. The data, pathways, and protocols presented are illustrative of how such an agent would be characterized and should not be attributed to this compound itself.
Introduction
The bacterial cell membrane represents a critical and effective target for novel antimicrobial agents. Its disruption leads to rapid, bactericidal activity, often with a lower propensity for resistance development compared to other mechanisms. This guide provides an in-depth technical overview of the mechanism of action for a representative membrane-depolarizing antibiotic, detailing its molecular interactions, cellular effects, and the key experimental methodologies used for its characterization.
Antibacterial Spectrum and Potency
The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The representative agent demonstrates potent activity primarily against Gram-positive bacteria, a common feature of membrane-active compounds that cannot easily penetrate the outer membrane of Gram-negative organisms.
Table 1: Minimum Inhibitory Concentrations (MIC) of a Representative Membrane-Active Antibiotic
| Bacterial Strain | Representative MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 0.25 - 1.0 |
| Staphylococcus aureus (MRSA) | 0.25 - 1.0 |
| Enterococcus faecalis (VSE) | 0.5 - 2.0 |
| Enterococcus faecium (VRE) | 1.0 - 4.0 |
| Bacillus subtilis | 0.125 - 0.5 |
Core Mechanism of Action: Membrane Depolarization and Disruption
The primary mechanism of action is the rapid disruption of the bacterial cytoplasmic membrane's integrity and function. This process occurs in a series of sequential steps, leading to a catastrophic failure of cellular homeostasis and rapid cell death.
-
Binding to the Membrane: The antibiotic molecules first bind to the bacterial cell membrane. This interaction is often driven by electrostatic interactions with anionic phospholipids present in the membrane.
-
Pore Formation/Membrane Permeabilization: Following binding, the molecules oligomerize or insert into the lipid bilayer, creating pores or channels.[5][6] This disrupts the membrane's structural integrity.
-
Membrane Depolarization: The formation of these pores leads to an uncontrolled efflux of intracellular potassium ions (K+) and an influx of other ions, causing a rapid collapse of the membrane potential.[7][8]
-
Metabolic Collapse: The dissipation of the membrane potential halts essential cellular processes that depend on it, such as ATP synthesis. This energy depletion leads to the secondary inhibition of macromolecular synthesis (DNA, RNA, and protein).[9]
-
Cell Death: The combination of membrane permeabilization, loss of membrane potential, and metabolic collapse results in rapid bacterial cell death.
Caption: Logical flow of the membrane disruption mechanism of action.
Key Experimental Protocols
The elucidation of a membrane-disrupting mechanism relies on specific, validated assays. The protocols for two foundational experiments are detailed below.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the antibiotic that inhibits bacterial growth, following standard broth microdilution methods.[10][11][12][13]
-
Prepare Inoculum: A single bacterial colony is used to inoculate a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL for the assay.
-
Prepare Antibiotic Dilutions: The antibiotic is serially diluted 2-fold across a 96-well microtiter plate using the appropriate broth. This creates a gradient of antibiotic concentrations.
-
Inoculate Plate: 100 µL of the standardized bacterial inoculum is added to each well containing the antibiotic dilutions. Control wells (no antibiotic) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determine MIC: The MIC is read as the lowest antibiotic concentration in which there is no visible turbidity (bacterial growth).
Caption: Experimental workflow for MIC determination via broth microdilution.
Protocol: Membrane Depolarization Assay
This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to measure changes in the bacterial membrane potential.[7][14][15]
-
Prepare Cell Suspension: Bacteria are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.2).
-
Dye Loading: The voltage-sensitive dye DiSC₃(5) is added to the cell suspension (final concentration ~1 µM). The dye is taken up by energized (polarized) cells, where its fluorescence is quenched. The suspension is incubated in the dark to allow for maximum dye uptake and fluorescence quenching.
-
Establish Baseline: The cell suspension is placed in a fluorometer, and a stable, low-fluorescence baseline is recorded.
-
Add Antibiotic: The test antibiotic is added to the suspension while continuously recording fluorescence.
-
Monitor Fluorescence: If the antibiotic depolarizes the membrane, the DiSC₃(5) dye is released from the cells, causing dequenching and a rapid increase in fluorescence intensity. A known depolarizing agent (e.g., valinomycin) is used as a positive control.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Lynamicin B: A Lepidoptera-Exclusive Chitinase Inhibitor for Targeted Pest Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The imperative for sustainable agricultural practices has driven the search for highly selective and environmentally benign pesticides. A promising strategy involves targeting biological pathways unique to specific pest groups. Insect group h chitinase (Chi-h) represents an ideal molecular target as it is exclusively found in and critical to the molting process of Lepidoptera, an order containing a majority of agricultural pests.[1][2][3] This document details the discovery, mechanism of action, and biological efficacy of lynamicin B, a natural bisindole alkaloid, as a potent and selective inhibitor of lepidopteran Chi-h.
This compound, derived from the deep-sea actinomycete Streptomyces sp. SCSIO 11791, demonstrates competitive inhibition of Chi-h from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[1][4] Structural analysis of the this compound-OfChi-h co-crystal reveals that its dichloroindolyl group binds to a previously unexplored pocket, conferring its high selectivity.[1] Feeding assays confirm its potent insecticidal activity against various lepidopteran pests while showing no adverse effects on beneficial, non-target insects such as the parasitic wasp Trichogramma ostriniae.[1][4] This guide provides comprehensive quantitative data, detailed experimental protocols, and visual workflows to support further research and development of this compound as a next-generation, eco-friendly insecticide.
Introduction: The Case for Selective Insecticides
Global food security is intrinsically linked to the effective management of agricultural pests. The order Lepidoptera (moths and butterflies) includes some of the most destructive crop pests worldwide.[2][3] Conventional broad-spectrum insecticides, while effective, often pose significant risks to non-target organisms, including pollinators, natural predators, and humans, leading to ecological disruption and the development of widespread insecticide resistance.
This challenge underscores the urgent need for "green" insecticides that are potent against target pests but harmless to beneficial insects and the wider ecosystem.[2][4] A key approach to developing such agents is the identification and inhibition of molecular targets that are unique to the pest group. The insect molting process, a critical and vulnerable stage in the arthropod life cycle, offers a rich source of such targets. Chitinases, enzymes responsible for degrading the old cuticle, are essential for this process.[5]
The Molecular Target: Lepidoptera-Exclusive Group h Chitinase (Chi-h)
Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton.[5] Its synthesis and degradation are tightly regulated during molting. Chitinases (EC 3.2.1.14) are glycosyl hydrolases that break down chitin into smaller oligosaccharides.[6]
Among the various classes of chitinases, Group h chitinase (Chi-h) is of particular interest because it is found exclusively in lepidopteran insects.[1][2] This unique distribution makes Chi-h an ideal target for developing insecticides with high specificity for moths and butterflies, minimizing off-target effects.[2][3] Inhibition of Chi-h disrupts the molting process, leading to larval mortality.
This compound: A Potent and Selective Chi-h Inhibitor
This compound is a chlorinated bisindole pyrrole antibiotic, part of a family of compounds isolated from a marine actinomycete.[7][8][9] Originally investigated for broad-spectrum antimicrobial activity, it was later discovered to be a potent inhibitor of the lepidopteran-specific chitinase, OfChi-h.[1][4][7]
Mechanism of Action
Kinetic studies have revealed that this compound acts as a competitive inhibitor of OfChi-h.[1] This means that this compound directly competes with the natural substrate (chitin) for binding to the enzyme's active site.[5] By occupying the active site, it prevents the breakdown of the old cuticle, fatally disrupting the molting process. The co-crystal structure of the this compound-OfChi-h complex shows that the dichloroindolyl group of this compound settles into a unique, unexplored pocket beneath the +1 and +2 subsites of the substrate-binding cleft, a feature crucial for its selectivity.[1]
Quantitative Efficacy and Selectivity Data
The efficacy of this compound has been quantified through both in vitro enzymatic assays and in vivo feeding experiments.
In Vitro Inhibitory Activity
This compound exhibits potent and specific inhibitory action against OfChi-h. The inhibition constant (Ki) provides a measure of the inhibitor's potency; a lower Ki value indicates stronger inhibition.
| Compound | Target Enzyme | Inhibition Type | Ki Value (μM) | Reference |
| This compound | Ostrinia furnacalis Chitinase-h (OfChi-h) | Competitive | 8.76 | [1][10] |
In Vivo Insecticidal Activity
Feeding experiments demonstrate the potent insecticidal effects of this compound on several key lepidopteran pests. Larval mortality increases in a dose-dependent manner.
| Pest Species | Concentration (mM) | Duration (days) | Mortality Rate (%) | Reference |
| Ostrinia furnacalis | 2.5 | 8 | > 50% | [4] |
| Ostrinia furnacalis | 10.0 | 8 | 100% | [4] |
| Mythimna separata | - | - | High Activity | [1] |
| Spodoptera frugiperda | - | - | High Activity | [1] |
Target Selectivity and Safety Profile
A critical attribute of a modern insecticide is its safety towards non-target organisms. This compound shows remarkable selectivity, with no significant impact on a beneficial hymenopteran insect, a natural enemy of lepidopteran pests.
| Organism | Organism Type | Assay | Observed Effect | Reference |
| Trichogramma ostriniae | Hymenoptera (Natural Enemy) | Exposure / Consumption | Little to no effect on survival | [1][4] |
| Trichogramma ostriniae | Hymenoptera (Natural Enemy) | Egg Dipping | No effect on progeny emergence | [4] |
Experimental Methodologies
The following protocols outline the key experimental procedures used to characterize the activity of this compound.
Chitinase Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of this compound on OfChi-h enzymatic activity using a fluorogenic substrate.
-
Enzyme and Inhibitor Preparation :
-
Recombinantly express and purify OfChi-h enzyme.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
-
Assay Reaction :
-
In a 96-well microplate, pre-incubate the enzyme (e.g., 10 nM final concentration) with varying concentrations of this compound. The total volume is brought up with a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.
-
-
Substrate Addition :
-
Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-N,N′-diacetyl-β-d-chitobioside [4-MU-(GlcNAc)2], to a final concentration of 50 μM.[11]
-
-
Incubation and Termination :
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[11]
-
Perform experiments in triplicate.
-
Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using a Dixon plot, which involves varying substrate concentrations against a range of inhibitor concentrations.[11]
-
Larval Feeding Bioassay
This bioassay assesses the in vivo insecticidal activity of this compound.
-
Diet Preparation :
-
Prepare a standard artificial diet for the target lepidopteran larvae (e.g., O. furnacalis).
-
Incorporate this compound into the diet at various final concentrations (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM) by mixing it thoroughly before the diet solidifies. A control group receives a diet containing the same amount of solvent (e.g., DMSO) used for the this compound stock.
-
-
Experimental Setup :
-
Place a single, newly molted larva (e.g., third-instar) into an individual container (e.g., a well of a 24-well plate) containing a pre-weighed amount of the prepared diet.
-
-
Incubation and Observation :
-
Maintain the larvae under controlled environmental conditions (e.g., 27°C, 70% relative humidity, 16:8 light:dark cycle).
-
Record larval mortality daily for a set period (e.g., 8 days).
-
-
Data Analysis :
-
Calculate the cumulative mortality rate for each concentration.
-
Data can be used to determine lethal concentration values (e.g., LC50) through probit analysis.
-
Physiological Context and Discovery Workflow
Role of Chi-h in the Insect Molting Cascade
This compound does not target a classical signaling pathway but rather a critical enzymatic step in a hormonally controlled physiological process: molting. The process is initiated by the release of ecdysteroid hormones, which triggers a cascade of gene expression leading to the production of enzymes, including Chi-h, required for degrading the old cuticle. By blocking Chi-h, this compound creates a physical barrier to growth, leading to death.
Workflow for Discovery and Validation
The identification of this compound as a selective insecticide followed a logical and systematic workflow, beginning with a broad screening of natural products and culminating in specific in vivo validation.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Group h Chitinase: A Molecular Target for the Development of Lepidopteran-Specific Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. sulab.org [sulab.org]
- 8. Lynamicins A-E, chlorinated bisindole pyrrole antibiotics from a novel marine actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lynamicins A-E, chlorinated bisindole pyrrole antibiotics from a novel marine actinomycete. – ScienceOpen [scienceopen.com]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
Understanding the Binding Site of Lynamicin B on Chitinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between lynamicin B and chitinase, with a specific focus on the group h chitinase from the lepidopteran pest, Ostrinia furnacalis (OfChi-h). This compound, a chlorinated bisindole pyrrole antibiotic, has been identified as a potent and selective competitive inhibitor of OfChi-h, making it a promising candidate for the development of targeted pesticides.[1][2][3]
Quantitative Inhibition Data
This compound exhibits a specific and potent inhibitory activity against OfChi-h. The key quantitative parameter defining this interaction is the inhibition constant (Ki), which for this compound has been determined to be 8.76 μM .[1][2][4] This value indicates a strong binding affinity to the enzyme. This compound's inhibitory action is selective, as it does not significantly affect other chitinases.[1][2]
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |
| This compound | Ostrinia furnacalis Chitinase-h (OfChi-h) | 8.76 μM | Competitive | [1][2][4] |
The this compound Binding Site on OfChi-h
The binding of this compound to OfChi-h occurs within the substrate-binding cleft, a characteristic feature of glycoside hydrolase family 18 (GH18) chitinases.[5][6][7] However, the interaction is unique. Co-crystal structure analysis of the this compound-OfChi-h complex has revealed that the dichloroindolyl group of this compound occupies a previously undiscovered pocket located below the +1 and +2 subsites of the substrate-binding cleft.[1][2] This novel binding mode is crucial for the high selectivity of this compound towards OfChi-h.[1][2]
While the specific amino acid residues lining this unexplored pocket and directly interacting with this compound have not been explicitly detailed in the available literature, the location suggests that residues in proximity to the +1 and +2 subsites are likely involved. These subsites in chitinases are typically lined with aromatic amino acid residues that play a key role in substrate binding through stacking interactions with the sugar units of chitin.[5][7]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound as a chitinase inhibitor are crucial for reproducibility and further research. While the exact protocols from the primary literature on this compound are not fully available, this section outlines generalized, yet detailed, methodologies for the key experiments involved.
Recombinant Production and Purification of OfChi-h
Objective: To produce and purify recombinant OfChi-h for use in inhibition assays and structural studies.
Methodology:
-
Gene Cloning and Expression Vector Construction: The gene encoding the catalytic domain of OfChi-h is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), often with an N- or C-terminal polyhistidine tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.
-
Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The recombinant OfChi-h is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford assay or by measuring the absorbance at 280 nm.
Chitinase Inhibition Assay
Objective: To determine the inhibitory activity and kinetics of this compound against OfChi-h.
Methodology:
-
Substrate Preparation: A suitable chromogenic or fluorogenic chitinase substrate, such as 4-nitrophenyl β-D-N,N'-diacetylchitobioside or 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, is used.
-
Assay Reaction: The assay is typically performed in a 96-well microplate format. Each well contains a reaction mixture consisting of a buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0), the purified OfChi-h enzyme at a fixed concentration, and varying concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate to each well.
-
Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).
-
Termination of Reaction and Signal Detection: The reaction is stopped by the addition of a stop solution (e.g., 1 M Na2CO3 for 4-nitrophenyl-based substrates). The absorbance or fluorescence of the product is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The initial reaction velocities are calculated from the rate of product formation. The inhibition constant (Ki) for competitive inhibition is determined by fitting the data to the Michaelis-Menten equation modified for competitive inhibition, often using non-linear regression analysis software. This typically involves performing the assay with multiple substrate and inhibitor concentrations to generate Lineweaver-Burk or Dixon plots.
Co-crystallization and X-ray Crystallography
Objective: To determine the three-dimensional structure of the OfChi-h-lynamicin B complex.
Methodology:
-
Protein-Ligand Complex Formation: Purified OfChi-h is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known chitinase structure as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric quality.
Visualizations
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory action on chitin degradation.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for identifying and characterizing this compound.
Putative Signaling Pathway Disruption
Caption: Disruption of the insect molting signaling pathway by this compound.
References
- 1. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Analysis of Insect Molting Fluid Proteins on the Protection and Regulation of Ecdysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 4. Chitin Synthase Is Required for Cuticle Formation and Molting in the Chinese Mitten Crab Eriocheir sinensis [mdpi.com]
- 5. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Purification of Lynamicin B from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynamicin B, a potent secondary metabolite, has garnered interest for its potential therapeutic applications. Produced by fermentation of Streptomyces species, efficient extraction and purification are critical for its downstream analysis and development. This document outlines a detailed protocol for the isolation of this compound from bacterial culture, employing a multi-step process involving solvent extraction and chromatographic separation. While specific data for this compound is not extensively published, this protocol is based on established methods for the purification of similar antimicrobial compounds from Streptomyces.[1][2]
Data Summary
The following tables provide representative quantitative data that could be expected during the extraction and purification of a secondary metabolite like this compound from a Streptomyces culture.
Table 1: Fermentation and Extraction Parameters
| Parameter | Value | Reference |
| Culture Volume | 10 L | General Lab Scale |
| Cell Paste (Wet Weight) | ~200 g | Estimated |
| Extraction Solvent | Ethyl Acetate | [1] |
| Solvent to Culture Broth Ratio | 1:1 (v/v) | |
| Extraction Time | 12 hours (with agitation) | General Practice |
| Crude Extract Yield | 5.2 g | Hypothetical |
Table 2: Purification Scheme Summary
| Purification Step | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) |
| Crude Extract | - | - | 5200 | ~5% |
| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol Gradient | 850 | ~30% |
| Solid-Phase Extraction (SPE) | C18 | Acetonitrile:Water Gradient | 320 | ~75% |
| Preparative HPLC | C18 | Acetonitrile:Water with 0.1% TFA | 110 | >98% |
Experimental Protocols
I. Fermentation of Streptomyces sp.
-
Inoculum Preparation : Aseptically transfer a loopful of a pure Streptomyces sp. culture from an agar slant into a 250 mL flask containing 50 mL of seed medium (e.g., ISP-2 broth).[1]
-
Incubation : Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.[1]
-
Production Culture : Transfer the seed culture (2% v/v) into a 10 L production fermenter containing a suitable production medium (e.g., Starch Casein Nitrate Broth).[3]
-
Fermentation : Maintain the fermentation at 28°C with agitation and aeration for 5-7 days. Monitor the production of this compound using a suitable analytical method such as HPLC-MS.[3]
II. Extraction of this compound
-
Cell Separation : After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 20 minutes.[3]
-
Solvent Extraction :
-
Combine the culture supernatant with an equal volume of ethyl acetate in a separation funnel.
-
Agitate vigorously for 30 minutes and then allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Extract the mycelial biomass separately with ethyl acetate to recover any intracellular product.
-
-
Concentration : Pool all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
III. Purification of this compound
A. Silica Gel Column Chromatography (Initial Purification)
-
Column Packing : Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column.[2]
-
Sample Loading : Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the packed column.[1]
-
Elution : Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).[2]
-
Fraction Collection : Collect fractions of a defined volume (e.g., 20 mL) and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration : Pool the fractions containing the compound of interest and concentrate them under reduced pressure.
B. Solid-Phase Extraction (SPE) (Intermediate Purification)
-
Cartridge Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading : Dissolve the semi-purified fraction from the silica gel column in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elution : Elute this compound with an increasing concentration of acetonitrile in water. Collect the eluate containing the target compound.
C. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
System Preparation : Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 40% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Sample Injection : Dissolve the fraction from the SPE step in the mobile phase and inject it into the HPLC system.
-
Gradient Elution : Run a linear gradient of increasing acetonitrile concentration to separate this compound from remaining impurities.[1]
-
Fraction Collection : Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Final Processing : Lyophilize the collected fraction to obtain pure this compound as a solid.
Visualization of the Workflow
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Lynamicin B Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of lynamicin B analogues, a class of compounds showing promise as selective chitinase inhibitors and potential insecticides. The protocols outlined below are based on established synthetic strategies for the core 3,4-diindolylpyrrole-2,5-dicarboxylate scaffold and the necessary precursors.
Introduction
This compound is a natural product that has garnered significant interest due to its potent and selective inhibitory activity against insect chitinases.[1][2] This makes it a promising lead compound for the development of novel and environmentally friendly insecticides. The core structure of this compound features a 3,4-diindolylpyrrole-2,5-dicarboxylate skeleton, with one of the indole moieties being a 5,6-dichloroindole. The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of this compound
| Compound | Target Enzyme | Inhibition Constant (Ki) | Activity |
| This compound | Ostrinia furnacalis Chitinase (OfChi-h) | 8.76 μM | Competitive Inhibitor[1][2] |
This compound has also demonstrated significant insecticidal activity against various lepidopteran pests.[1][2]
Experimental Protocols
The synthesis of this compound analogues can be conceptually divided into two key stages: the synthesis of the substituted indole precursors and the construction of the central diindolylpyrrole core.
Synthesis of the 5,6-Dichloro-1H-indole Precursor
The 5,6-dichloro-1H-indole moiety is a key structural feature of this compound. While various indole syntheses exist, a common route to substituted indoles is the Fischer indole synthesis. Below is a generalized protocol that can be adapted for the synthesis of 5,6-dichloro-1H-indole.
Protocol: Fischer Indole Synthesis of 5,6-Dichloro-1H-indole
This protocol is a generalized representation and may require optimization of specific reaction conditions, catalysts, and purification methods.
Materials:
-
(3,4-Dichlorophenyl)hydrazine hydrochloride
-
Pyruvic acid or a suitable pyruvate derivative
-
Anhydrous ethanol or other suitable solvent (e.g., acetic acid, toluene)
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)
-
Sodium bicarbonate or other base for neutralization
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve (3,4-dichlorophenyl)hydrazine hydrochloride in anhydrous ethanol.
-
Add pyruvic acid (or a pyruvate derivative) to the solution.
-
Stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add the acid catalyst. This step is often performed at elevated temperatures. The choice of catalyst and temperature is crucial and needs to be optimized.
-
Heat the reaction mixture under reflux until the cyclization is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 5,6-dichloro-1H-indole-2-carboxylic acid (if starting from pyruvic acid) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Decarboxylation (if necessary):
-
If the 2-carboxylated indole is obtained, the carboxyl group can be removed by heating the compound in a high-boiling solvent such as quinoline with a copper catalyst.
-
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer indole synthesis of 5,6-dichloro-1H-indole.
Biomimetic One-Pot Synthesis of the 3,4-Diindolylpyrrole-2,5-dicarboxylate Core
A highly efficient method for constructing the central pyrrole ring is through a biomimetic one-pot reaction. This approach involves the condensation of an indole-3-glyoxylate with an amine, followed by cyclization to form the desired diindolylpyrrole scaffold.
Protocol: One-Pot Synthesis of a this compound Analogue Core
This protocol describes the synthesis of a symmetric diindolylpyrrole. For unsymmetrical analogues like this compound, a stepwise approach or the use of orthogonally protected indole precursors would be necessary.
Materials:
-
Methyl indole-3-glyoxylate (or the corresponding 5,6-dichloroindole-3-glyoxylate)
-
Ammonium acetate or other amine source
-
Glacial acetic acid
-
Anhydrous solvent (e.g., toluene, xylene)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser, dissolve methyl indole-3-glyoxylate and ammonium acetate in glacial acetic acid and the anhydrous solvent.
-
-
Reaction:
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The one-pot reaction involves the formation of two C-N bonds and one C-C bond to construct the pyrrole ring.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired dimethyl 3,4-diindolyl-1H-pyrrole-2,5-dicarboxylate.
-
Diagram: Biomimetic Synthesis of the Diindolylpyrrole Core
References
Application Notes and Protocols for Insecticidal Bioassay of Lynamicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynamicin B is a potent and selective inhibitor of group h chitinase, an enzyme exclusively found in lepidopteran insects, making it a promising candidate for a targeted insecticide.[1][2][3] Research has demonstrated its insecticidal activity against several significant agricultural pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda, while showing no adverse effects on beneficial insects like the natural enemy Trichogramma ostriniae.[1][2] The mechanism of action involves the competitive inhibition of chitinase, a crucial enzyme in the molting process of insects.[1][2] The dichloroindolyl group of this compound plays a key role in its high selectivity.[1][2]
These application notes provide a detailed protocol for conducting an insecticidal bioassay to evaluate the efficacy of this compound against lepidopteran larvae using a diet incorporation method.
Principle
The insecticidal activity of this compound is assessed by incorporating it at various concentrations into the artificial diet of the target insect larvae. The larvae are allowed to feed on the treated diet for a specified period. The primary endpoint is larval mortality, which is used to determine the median lethal concentration (LC50). Sub-lethal effects such as growth inhibition and developmental abnormalities can also be monitored.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a chitinase inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Acetone or Dimethyl sulfoxide (DMSO) (for stock solution)
-
Distilled water
-
Artificial diet for the selected insect species (e.g., Spodoptera frugiperda)
-
Rearing containers (e.g., 24-well plates or Petri dishes)
-
Fine camel-hair brush for handling larvae
-
Second or third instar larvae of the target lepidopteran species
-
Incubator or environmental chamber set to appropriate temperature, humidity, and photoperiod for the insect species.
Experimental Workflow
Caption: Experimental workflow for the this compound bioassay.
Step-by-Step Protocol
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetone or DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations. A preliminary range-finding experiment is recommended to determine the appropriate concentration range. Aim for concentrations that will result in mortality between 10% and 90%.
-
Prepare a control solution containing only the solvent at the same concentration used in the treatment groups.
-
-
Diet Preparation and Treatment:
-
Prepare the artificial diet according to the standard protocol for the target insect species.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the compound (typically 45-55°C), add the appropriate volume of the this compound dilutions or the solvent control. Ensure thorough mixing to achieve a homogenous distribution.
-
Dispense a consistent amount of the treated and control diet into each well of a 24-well plate or a small Petri dish.
-
Allow the diet to solidify at room temperature.
-
-
Insect Infestation and Incubation:
-
Using a fine camel-hair brush, carefully transfer one second or third instar larva into each container with the solidified diet.
-
Seal the containers with a breathable lid to allow for air exchange while preventing the larvae from escaping.
-
Place the containers in an incubator or environmental chamber with controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod).
-
-
Data Collection:
-
Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that do not move when prodded with the brush are considered dead.
-
Record the number of dead larvae for each concentration and the control group.
-
If mortality in the control group exceeds 10%, the experiment should be repeated. If control mortality is between 5% and 10%, the treatment mortality data should be corrected using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where 'n' is the number of larvae, 'T' is the treatment group, and 'C' is the control group.
-
Data Analysis
The collected mortality data should be subjected to probit analysis to determine the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in the test population. This analysis will also provide the 95% confidence intervals and the slope of the dose-response curve. Several statistical software packages are available for probit analysis.
Data Presentation
The quantitative results of the bioassay can be summarized in a table as follows:
| Treatment Concentration (µg/mL) | No. of Larvae Tested | No. of Dead Larvae (at 72h) | Mortality (%) | Corrected Mortality (%) |
| Control (Solvent only) | 30 | 1 | 3.3 | 0 |
| 0.1 | 30 | 4 | 13.3 | 10.3 |
| 0.5 | 30 | 10 | 33.3 | 31.0 |
| 1.0 | 30 | 16 | 53.3 | 51.7 |
| 2.5 | 30 | 23 | 76.7 | 75.9 |
| 5.0 | 30 | 28 | 93.3 | 93.1 |
Summary of Probit Analysis:
| Parameter | Value | 95% Confidence Interval |
| LC50 (µg/mL) | 0.95 | 0.78 - 1.15 |
| Slope ± SE | 2.5 ± 0.4 | |
| Chi-square (χ²) | 3.2 |
Troubleshooting
-
High Control Mortality (>10%): This could be due to unhealthy insect stock, contamination of the diet, or improper handling of the larvae. Ensure the use of healthy, synchronized larvae and maintain sterile conditions during diet preparation.
-
No Dose-Response Observed: The concentration range may be too high or too low. Conduct a preliminary range-finding experiment with a wider range of concentrations.
-
Inconsistent Results: Ensure accurate pipetting of this compound solutions and homogenous mixing into the diet. Use a sufficient number of replicates to account for biological variability.
By following this detailed protocol, researchers can effectively evaluate the insecticidal properties of this compound and contribute to the development of novel and selective pest management strategies.
References
Techniques for Lynamicin B Target Identification in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynamicin B is a chlorinated bisindole pyrrole antibiotic, part of the lynamicin family of natural products isolated from the marine actinomycete Marinispora. The lynamicins have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE)[1][2]. Despite its promising antibacterial profile, the specific molecular target of this compound within bacterial cells remains largely uncharacterized. Elucidating the mechanism of action is a critical step in the development of any new antibiotic, as it informs on potential resistance mechanisms, toxicity, and opportunities for chemical optimization.
These application notes provide a comprehensive guide for researchers aiming to identify the bacterial target of this compound. The following sections detail established experimental strategies and protocols that are well-suited for the target deconvolution of natural product antibiotics. The described methodologies include affinity-based approaches, genetic and genomic techniques, and proteomic profiling.
I. Target Identification Strategies: An Overview
The identification of a drug's molecular target is a key challenge in antibiotic discovery, particularly for natural products where the mode of action is often unknown[3]. A multi-pronged approach combining several techniques is often the most effective strategy to confidently identify and validate a drug target. Figure 1 illustrates a general workflow for the identification of a novel antibiotic's target.
II. Affinity Chromatography for Target Pull-Down
Affinity chromatography is a powerful biochemical technique used to isolate target proteins based on their specific binding to a ligand, in this case, this compound.[3][4] The antibiotic is immobilized on a solid support, which is then used to "fish" for its binding partners in a bacterial cell lysate.[4]
Experimental Workflow
The general workflow for affinity chromatography-based target identification is depicted in Figure 2.
Protocol: Affinity Chromatography Pull-Down Assay
1. Preparation of this compound Affinity Probe:
-
Challenge: this compound may lack a suitable functional group for direct immobilization without affecting its biological activity.[3]
-
Solution: Synthesize an analog of this compound that incorporates a linker arm with a reactive group (e.g., a primary amine or a carboxyl group) at a position determined not to be critical for its antibacterial activity. This may require structure-activity relationship (SAR) studies. Alternatively, a photo-affinity probe can be designed.[5]
2. Immobilization of the Affinity Probe:
-
Use a commercially available activated resin (e.g., NHS-activated sepharose or CNBr-activated sepharose).
-
Follow the manufacturer's instructions for coupling the affinity probe to the resin. A typical coupling buffer is 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3.
-
After coupling, block any remaining active groups on the resin using a blocking agent like ethanolamine.
-
Wash the resin extensively to remove any non-covalently bound probe.
3. Preparation of Bacterial Cell Lysate:
-
Grow the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analog of this compound.
-
Collect the resin by centrifugation and wash it several times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the specifically bound proteins from the resin. Elution can be achieved by:
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing agent (e.g., SDS-PAGE sample buffer).
-
Competitive elution with an excess of free this compound.
-
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
| Parameter | Typical Value/Condition | Reference |
| Bacterial Culture Volume | 1-2 Liters | [6] |
| Cell Lysis Method | Sonication or French Press | [4] |
| Lysate Protein Concentration | 5-10 mg/mL | [5] |
| Affinity Resin Volume | 50-100 µL | [5] |
| Incubation Time | 2-4 hours at 4°C | [5] |
| Wash Buffer | Lysis buffer with 0.1% Triton X-100 | [4] |
| Elution Method | SDS-PAGE sample buffer or competitive elution | [3][4] |
III. Analysis of Resistant Mutants
Isolating and characterizing bacterial mutants that are resistant to this compound is a classic and effective method for identifying its target.[3] Mutations that confer resistance often occur in the gene encoding the drug's target protein, or in genes involved in drug uptake or efflux.[3]
Experimental Workflow
A typical workflow for identifying targets through the analysis of resistant mutants is shown in Figure 3.
Protocol: Isolation and Analysis of this compound-Resistant Mutants
1. Determination of Minimum Inhibitory Concentration (MIC):
-
Determine the MIC of this compound against the chosen bacterial strain using standard methods such as broth microdilution or agar dilution.[7][8]
2. Selection of Resistant Mutants:
-
Plate a high density of bacterial cells (e.g., 10⁸-10¹⁰ CFU) onto agar plates containing this compound at a concentration 4-8 times the MIC.[9]
-
Incubate the plates until resistant colonies appear.
-
Isolate individual resistant colonies and re-streak them on fresh antibiotic-containing plates to confirm the resistance phenotype.
3. Whole-Genome Sequencing:
-
Extract genomic DNA from several independent resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
4. Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (InDels) that are present in the resistant mutants but not in the wild-type.[10][11]
-
Prioritize genes that have mutations in multiple independent resistant isolates, as these are strong candidates for the drug target or resistance-mediating factors.
5. Target Validation:
-
To validate a candidate target gene, one can perform:
-
Gene knockout/knockdown: Decreasing the expression of the target gene may lead to hypersensitivity to this compound.
-
Gene overexpression: Overexpressing the wild-type target gene may confer resistance to this compound.
-
Allelic exchange: Introducing the identified mutation into the wild-type strain should confer resistance.
-
| Parameter | Typical Value/Condition | Reference |
| This compound Concentration for Selection | 4-8 x MIC | [9] |
| Number of Resistant Mutants to Sequence | 3-5 independent mutants | [9] |
| Sequencing Coverage | >30x | [11] |
| SNP Calling Software | e.g., GATK, Samtools | [10] |
IV. Proteomic and Genomic Profiling
Analyzing the global changes in protein or gene expression in response to antibiotic treatment can provide valuable clues about the drug's mechanism of action.[12][13][14]
Proteomic Profiling
This technique involves comparing the proteome of bacteria treated with a sub-lethal concentration of this compound to that of untreated bacteria. Proteins that are significantly up- or down-regulated may be related to the drug's target or the cellular stress response it induces.[15][16]
Protocol: Proteomic Profiling of this compound-Treated Bacteria
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain to mid-log phase.
-
Treat the culture with a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 30-60 minutes).
-
Include an untreated control.
2. Protein Extraction and Digestion:
-
Harvest the cells and extract total protein.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Digest the proteins into peptides using trypsin.
3. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between the treated and untreated samples.
Genomic Profiling (Transcriptomics)
Similar to proteomics, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression upon this compound treatment, providing insights into the affected cellular pathways.
V. Target Validation
Once candidate targets have been identified, it is crucial to validate them through further experimentation.
-
In Vitro Binding Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) can be used to quantify the binding affinity between this compound and the purified candidate protein.[17][18]
-
Enzymatic Assays: If the candidate target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the antibiotic has an inhibitory effect.
-
Genetic Validation: As mentioned previously, techniques such as gene overexpression, knockdown, or site-directed mutagenesis can be used to confirm the role of the candidate target in the antibacterial action of this compound.
Conclusion
The identification of the bacterial target of this compound is a crucial step towards its development as a potential therapeutic agent. The multifaceted approach outlined in these application notes, combining affinity-based, genetic, and profiling techniques, provides a robust framework for researchers to elucidate the mechanism of action of this promising antibiotic. Successful target identification will not only advance our understanding of this compound but also pave the way for the rational design of improved derivatives with enhanced efficacy and a lower propensity for resistance.
References
- 1. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Strategies for target identification of antimicrobial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial proteomic workflow [protocols.io]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 11. Sequencing-based methods and resources to study antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Bacterial Genomes and Essential Genes for the Development of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-target binding quantitatively predicts optimal antibiotic dose levels in quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-crystallization of Lynamicin B with OfChi-h
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of the natural product insecticide, lynamicin B, with its target protein, the group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h). The successful generation of high-quality co-crystals is a critical step in understanding the molecular basis of inhibition and for structure-based drug design efforts.
Introduction
This compound has been identified as a potent and selective inhibitor of the lepidopteran-exclusive group h chitinase (OfChi-h), making it a promising candidate for the development of novel insecticides.[1][2] Elucidating the three-dimensional structure of the this compound-OfChi-h complex through X-ray crystallography provides invaluable insights into the binding mode, key molecular interactions, and the basis for its selectivity. This knowledge can guide the rational design of next-generation insecticides with improved potency and specificity.
The co-crystal structure of this compound in complex with OfChi-h has been successfully determined, revealing that the dichloroindolyl group of this compound occupies a previously unexplored pocket within the substrate-binding cleft of the enzyme.[1][2] This unique binding mode is crucial for its selective inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with OfChi-h and the crystallographic analysis of the co-crystal structure. The specific values are reported in the primary literature and should be referenced accordingly.
Table 1: Inhibition of OfChi-h by this compound
| Parameter | Value | Reference |
| Inhibition Constant (Kᵢ) | 8.76 µM | [1][2] |
| Inhibition Type | Competitive | [1][2] |
Table 2: Crystallographic Data Collection and Refinement Statistics for this compound-OfChi-h Co-crystal Structure
| Data Collection | |
| PDB ID | Refer to publication |
| X-ray source | Refer to publication |
| Wavelength (Å) | Refer to publication |
| Space group | Refer to publication |
| Unit cell dimensions (Å, °) | a, b, c, α, β, γ |
| Resolution (Å) | Refer to publication |
| Rmerge | Refer to publication |
| I/σ(I) | Refer to publication |
| Completeness (%) | Refer to publication |
| Redundancy | Refer to publication |
| Refinement | |
| Resolution (Å) | Refer to publication |
| No. of reflections | Refer to publication |
| Rwork / Rfree | Refer to publication |
| No. of atoms | |
| Protein | Refer to publication |
| Ligand (this compound) | Refer to publication |
| Water | Refer to publication |
| B-factors (Ų) | |
| Protein | Refer to publication |
| Ligand | Refer to publication |
| Water | Refer to publication |
| R.m.s. deviations | |
| Bond lengths (Å) | Refer to publication |
| Bond angles (°) | Refer to publication |
| Ramachandran plot | |
| Favored regions (%) | Refer to publication |
| Allowed regions (%) | Refer to publication |
| Outliers (%) | Refer to publication |
Note: The specific values for the crystallographic data are detailed in Lu et al., J. Agric. Food Chem. 2021, 69, 47, 14086–14091.
Experimental Protocols
The following protocols are based on established methodologies for protein expression, purification, and co-crystallization and are adapted for the this compound-OfChi-h complex.
Protocol 1: Expression and Purification of Recombinant OfChi-h
-
Gene Synthesis and Cloning:
-
The gene encoding OfChi-h is codon-optimized for expression in Escherichia coli.
-
The synthesized gene is cloned into an appropriate expression vector (e.g., pET series) containing a purification tag, such as a hexahistidine (His₆) tag, at the N- or C-terminus.
-
-
Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-18 hours) to enhance the yield of soluble protein.
-
-
Cell Lysis and Clarification:
-
The bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
The cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified supernatant containing the His-tagged OfChi-h is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The recombinant OfChi-h is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
The eluted protein from the affinity chromatography step is concentrated and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Fractions containing pure OfChi-h are pooled, and the protein concentration is determined (e.g., by measuring the absorbance at 280 nm). The purity is assessed by SDS-PAGE.
-
Protocol 2: Co-crystallization of this compound with OfChi-h
-
Preparation of the Protein-Ligand Complex:
-
Purified OfChi-h is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
The this compound stock solution is added to the concentrated OfChi-h solution to achieve a final molar ratio of ligand to protein of approximately 5:1 to 10:1. The mixture is incubated on ice for at least one hour to allow for complex formation.
-
-
Crystallization Screening:
-
The OfChi-h-lynamicin B complex is used for crystallization screening using commercially available sparse-matrix screens (e.g., from Hampton Research, Qiagen).
-
The hanging-drop or sitting-drop vapor-diffusion method is commonly employed. Drops are set up by mixing the protein-ligand complex solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
-
Optimization of Crystallization Conditions:
-
Initial crystal hits from the screening are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Crystals of suitable size and quality are harvested using cryo-loops.
-
For data collection at cryogenic temperatures, crystals are briefly soaked in a cryo-protectant solution, which typically consists of the mother liquor supplemented with a cryo-protectant such as glycerol, ethylene glycol, or sucrose, to prevent ice formation.
-
The cryo-protected crystals are then flash-cooled in liquid nitrogen.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
-
The collected data are processed (indexed, integrated, and scaled) using appropriate software (e.g., HKL2000, XDS).
-
The structure of the OfChi-h-lynamicin B complex is solved by molecular replacement using a known chitinase structure as a search model.
-
The model is refined using crystallographic refinement software (e.g., PHENIX, REFMAC5), and the this compound molecule is built into the electron density map.
-
Visualizations
Caption: Workflow for this compound-OfChi-h co-crystallization.
Caption: this compound's inhibitory action on chitinase.
References
Formulation of Lynamicin B for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lynamicin B is a natural product identified as a potent and selective inhibitor of lepidopteran chitinase, with a Ki value of 8.76 μM. Its chemical formula is C₂₂H₁₄Cl₃N₃O₂ with a molecular weight of 458.72 g/mol . While its primary characterization has been in the context of a potential pesticide, its unique chemical structure may warrant investigation for other therapeutic applications. However, a significant hurdle for in vivo studies of this compound, as with many complex natural products, is its anticipated poor aqueous solubility. This document provides a comprehensive guide to formulating this compound for preclinical in vivo research, focusing on strategies to enhance solubility and bioavailability. The protocols and recommendations provided are based on established methods for formulating poorly soluble compounds for parenteral and oral administration.
Physicochemical Properties and Pre-formulation Considerations
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Importance | Recommended Experiment |
| Solubility | Determines the choice of formulation strategy. | Solubility assessment in a panel of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, DMSO, polyethylene glycol 400, cyclodextrin solutions, and various oils). |
| LogP/LogD | Predicts lipophilicity and potential for membrane permeability. | Determination using a standard octanol/water partition coefficient assay. |
| pKa | Identifies ionizable groups, which can be exploited for pH-dependent solubility enhancement. | Potentiometric titration or in silico prediction. |
| Solid-State Properties | Polymorphism, crystallinity, and salt form can significantly impact solubility and dissolution rate. | X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). |
| Stability | Ensures the compound remains intact in the formulation and under physiological conditions. | Stability studies in selected solvents and at different pH values and temperatures, with analysis by a stability-indicating HPLC method. |
Formulation Strategies for In Vivo Administration
Given the probable low aqueous solubility of this compound, several formulation strategies can be employed to enable its administration in animal models. The choice of the final formulation will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral), the required dose, and the toxicity of the excipients.
Table 2: Summary of Formulation Strategies for Poorly Soluble Compounds like this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a primary solvent (usually water) with one or more water-miscible organic solvents. | Simple to prepare, suitable for early-stage studies. | Potential for drug precipitation upon dilution in aqueous physiological fluids; solvent toxicity at high concentrations. |
| Surfactant-based Systems (Micellar Solutions) | Use of surfactants above their critical micelle concentration to form micelles that encapsulate the drug. | Can significantly increase solubility; can be used for both oral and parenteral routes. | Potential for surfactant-related toxicity; complex formulation development. |
| Cyclodextrin Complexes | Formation of inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior. | High solubilization capacity for many compounds; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Lipid-based Formulations | Dissolving the compound in oils, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS). | Can enhance oral bioavailability by promoting lymphatic uptake; protects the drug from degradation. | Complex formulation; potential for variability in absorption. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | Increased surface area leads to enhanced dissolution velocity; suitable for parenteral and oral delivery. | Requires specialized equipment for production (e.g., high-pressure homogenization, milling). |
Experimental Protocols
The following are detailed protocols for preparing trial formulations of this compound for in vivo studies. It is crucial to perform pilot stability and in vivo tolerability studies for any new formulation.
Protocol 1: Preparation of a Co-solvent Formulation for Parenteral Administration
Objective: To prepare a simple solution of this compound for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG 400), pharmaceutical grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution with the aid of gentle vortexing or stirring.
-
Slowly add PEG 400 to the DMSO solution while stirring. A common ratio is 1:1 to 1:9 DMSO:PEG 400.
-
While continuously stirring, add sterile saline dropwise to the organic solution to reach the final desired concentration. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity. A typical final co-solvent concentration might be 10% DMSO and 40% PEG 400 in saline.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, sterile filter it through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation protected from light and at the recommended temperature based on stability studies.
Protocol 2: Preparation of a Cyclodextrin-based Formulation for Parenteral Administration
Objective: To enhance the aqueous solubility of this compound through complexation with a modified cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), pharmaceutical grade
-
Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of HP-β-CD in WFI (e.g., 20-40% w/v).
-
Add the weighed amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complexation. Gentle heating (40-50°C) can be applied to expedite the process if the compound is thermally stable.
-
After the incubation period, visually inspect the solution. If not completely dissolved, the solution can be filtered to remove the undissolved compound.
-
Measure the pH of the solution and adjust if necessary.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation as per stability data.
Protocol 3: Preparation of a Lipid-based Formulation (SEDDS) for Oral Administration
Objective: To formulate this compound in a self-emulsifying drug delivery system to enhance oral absorption.
Materials:
-
This compound
-
An oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
A surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)
-
A co-surfactant/co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound.
-
Based on the screening data, select a combination of excipients. A typical starting point could be a ratio of 30-50% oil, 30-50% surfactant, and 10-20% co-surfactant.
-
In a glass vial, accurately weigh and mix the selected oil, surfactant, and co-surfactant.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat the mixture (to approx. 40°C) and stir until the this compound is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe for the spontaneous formation of a fine emulsion.
-
The final formulation can be filled into gelatin capsules for oral administration.
Visualizations
This compound Mechanism of Action
Caption: Competitive inhibition of chitinase by this compound.
General Workflow for In Vivo Formulation Development of a Poorly Soluble Compound
Caption: Workflow for developing an in vivo formulation.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This document provides a roadmap for researchers to systematically approach this challenge. By conducting thorough pre-formulation studies and exploring various formulation strategies, a safe and effective formulation can be developed to enable the exploration of the full therapeutic potential of this compound in preclinical animal models. It is imperative that all formulations are rigorously tested for stability and in vivo tolerability before being used in pivotal efficacy studies.
Lynamicin B as a Chemical Probe for Chitinase Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that hydrolyze the β-1,4-glycosidic bonds of chitin, are critical for the growth and development of a wide range of organisms, including insects and fungi. Their essential role makes them a prime target for the development of novel insecticides and fungicides. Lynamicin B, a natural product, has emerged as a potent and selective chemical probe for studying a specific class of insect chitinases, offering a valuable tool for targeted research and development.
This compound acts as a competitive inhibitor of insect group h chitinases, which are exclusively found in lepidopteran insects, an order comprising over 80% of agricultural pests.[1] Its high selectivity for these enzymes minimizes off-target effects, making it an excellent candidate for integrated pest management strategies. Structural studies have revealed that the dichloroindolyl group of this compound occupies a previously unexplored pocket within the substrate-binding cleft of the enzyme, which is key to its selectivity.[1]
This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate chitinase activity and for screening potential insecticidal agents.
Physicochemical Properties of this compound
This compound is a member of the indole alkaloid family. Its key properties are summarized below for ease of use in experimental planning.
| Property | Value | Reference |
| IUPAC Name | methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate | PubChem CID: 11271102 |
| Molecular Formula | C₂₂H₁₄Cl₃N₃O₂ | PubChem CID: 11271102 |
| Molecular Weight | 458.72 g/mol | PubChem CID: 11271102 |
| Monoisotopic Mass | 457.015160 Da | PubChem CID: 11271102 |
| Appearance | Varies (typically a solid) | - |
| Solubility | Soluble in DMSO | MedChemExpress |
Biological Activity and Specificity
This compound demonstrates potent and selective inhibitory activity against group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h). While it shows significant insecticidal effects against several lepidopteran pests, specific LC₅₀ values from the primary literature are not publicly available.
| Target Enzyme / Organism | Activity Type | Value | Notes | Reference |
| OfChi-h (Ostrinia furnacalis) | Inhibition Constant (Kᵢ) | 8.76 µM | Competitive inhibitor. Does not significantly inhibit other chitinases. | [1] |
| Ostrinia furnacalis | Insecticidal Activity | High | Demonstrated in feeding experiments. | [1] |
| Mythimna separata | Insecticidal Activity | High | Demonstrated in feeding experiments. | [1] |
| Spodoptera frugiperda | Insecticidal Activity | High | Demonstrated in feeding experiments. | [1] |
| Trichogramma ostriniae | Insecticidal Activity | Not Affected | A natural enemy of O. furnacalis, indicating high target selectivity. | [1] |
Experimental Protocols
Protocol 1: In Vitro Chitinase Inhibition Assay using this compound
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a target chitinase, such as OfChi-h. The assay measures the release of a fluorescent product, 4-methylumbelliferone (4MU), from a synthetic chitin substrate.
Materials:
-
Purified chitinase enzyme (e.g., recombinant OfChi-h)
-
This compound (stock solution in DMSO)
-
Fluorogenic substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4MU-(GlcNAc)₃)
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.0 - 5.5)
-
Stop Solution: 0.2 M Glycine-NaOH buffer (pH 10.6)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm)
-
Standard: 4-methylumbelliferone (4MU) for standard curve
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare the substrate working solution by diluting the 4MU-(GlcNAc)₃ stock in Assay Buffer to the desired final concentration (typically at or below the Kₘ value for the enzyme).
-
Prepare the enzyme solution by diluting the purified chitinase in ice-cold Assay Buffer to a concentration that yields a linear reaction rate for at least 30 minutes.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 50 µL of Assay Buffer and 10 µL of the desired this compound dilution.
-
Enzyme Control Wells (No Inhibitor): Add 50 µL of Assay Buffer and 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Substrate Blank Wells (No Enzyme): Add 70 µL of Assay Buffer.
-
Add 20 µL of the diluted enzyme solution to the Test and Enzyme Control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding 100 µL of Stop Solution to each well. The basic pH enhances the fluorescence of the liberated 4MU.
-
-
Measurement:
-
Read the fluorescence on a microplate reader with excitation at 360 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive), perform the assay with varying substrate concentrations in the presence of different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Protocol 2: Larval Feeding Bioassay for Insecticidal Activity
This protocol is designed to assess the in vivo efficacy of this compound against lepidopteran larvae.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol with a small percentage of a surfactant like Triton X-100)
-
Artificial diet for the target insect species (e.g., Ostrinia furnacalis)
-
Second or third-instar larvae of the target pest
-
Petri dishes or multi-well insect rearing trays
-
Fine paintbrush for handling larvae
Procedure:
-
Diet Preparation:
-
Prepare the artificial diet according to a standard recipe for the target insect.
-
While the diet is still liquid but has cooled to a manageable temperature (~50-60°C), prepare serial dilutions of this compound in the chosen solvent.
-
Incorporate a precise volume of each this compound dilution into a known volume of the diet to achieve the desired final concentrations (e.g., parts per million, ppm). A control diet should be prepared by adding only the solvent.
-
Mix thoroughly and dispense the diet into rearing containers, then allow it to solidify.
-
-
Insect Infestation:
-
Carefully transfer a single, pre-weighed larva (e.g., 3rd instar) into each container using a fine paintbrush.
-
Use a sufficient number of larvae per concentration (e.g., 20-30) and replicate the entire experiment at least three times.
-
-
Incubation:
-
Maintain the larvae under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
-
Data Collection:
-
Record larval mortality daily for a period of 5 to 7 days. Larvae are considered dead if they do not respond to gentle prodding with the paintbrush.
-
At the end of the experiment, you may also record sublethal effects such as larval weight, developmental stage, or pupation success.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the concentration-mortality data to calculate the lethal concentration (LC₅₀ and LC₉₀) values with their 95% confidence intervals.
-
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and logical flows relevant to the study of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Lynamicin B Solubility for Biological Assays
Welcome to the technical support center for lynamicin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A1: this compound is a potential pesticide that functions as a lepidoptera-exclusive chitinase inhibitor.[][2] Like many complex organic molecules, this compound is predicted to have low aqueous solubility. This poor solubility can lead to several issues in biological assays, including precipitation of the compound, which results in inaccurate and unreliable data.[3][4][5][6] Proper solubilization is therefore critical for obtaining meaningful experimental results.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Due to its low aqueous solubility, organic solvents are recommended for preparing a high-concentration stock solution of this compound. Dimethyl sulfoxide (DMSO) is a common and effective choice due to its high solubilizing power for a wide range of compounds. Other potential organic solvents include ethanol and methanol. It is crucial to ensure that the final concentration of the organic solvent in the biological assay is low enough to not affect the experimental system (typically ≤1%, but should be determined empirically for your specific assay).
Q3: How can I determine the maximum soluble concentration of this compound in my assay buffer?
A3: You can determine the maximum soluble concentration through a kinetic or thermodynamic solubility assessment. A simple kinetic solubility test involves preparing a serial dilution of your this compound stock solution in your assay buffer and visually inspecting for precipitation or measuring turbidity. This will give you a practical upper limit for your compound's concentration in the assay.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The chemical structure of this compound contains indole rings, which have ionizable protons. Therefore, adjusting the pH of the buffer might alter its solubility. Generally, for compounds with acidic protons, increasing the pH (making the solution more basic) can increase solubility. Conversely, for basic compounds, decreasing the pH (making the solution more acidic) can enhance solubility. It is recommended to test a range of pH values to determine the optimal condition for this compound, ensuring the chosen pH is compatible with your biological assay.
Q5: Are there any other methods to enhance the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds like this compound. These include the use of:
-
Co-solvents: Adding a water-miscible organic solvent (like DMSO or ethanol) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Surfactants: These agents can form micelles that encapsulate insoluble compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.
-
Particle Size Reduction: Techniques like sonication can help in breaking down compound aggregates, which can improve dissolution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitation observed in stock solution (e.g., in 100% DMSO). | The compound's solubility limit in the chosen solvent has been exceeded. | - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration. |
| Precipitation or cloudiness appears immediately upon dilution into aqueous assay buffer. | The compound has low aqueous solubility and is precipitating out when the organic solvent concentration drops. | - Decrease the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it remains within a tolerable limit for your assay (typically ≤1%).- Prepare an intermediate dilution series in a higher concentration of the organic solvent before the final dilution into the assay buffer. |
| Precipitation or cloudiness appears over time during the assay incubation. | The compound has limited kinetic solubility and is precipitating as it equilibrates to its lower thermodynamic solubility. | - Reduce the incubation time of the assay if experimentally feasible.- Include a solubility-enhancing agent, such as a cyclodextrin, in the assay buffer. |
| Inconsistent or non-reproducible assay results. | Inconsistent dissolution or precipitation of this compound between experiments. | - Ensure the stock solution is fully dissolved before each use by vortexing.- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect all solutions for precipitation before adding them to the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, visually inspect for any particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In a 96-well plate, add a fixed volume of your assay buffer to each well.
-
Add a small, equal volume of each concentration from the DMSO serial dilution to the corresponding wells in the 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of buffer to achieve a 1% DMSO concentration).
-
Mix the solutions by gentle pipetting or shaking.
-
Immediately measure the absorbance or light scatter of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm) to detect precipitation.
-
Visually inspect the wells for any signs of precipitation or cloudiness. The highest concentration that remains clear is your approximate kinetic solubility limit.
Visualizations
Caption: Workflow for preparing and using this compound in biological assays.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lynamicin B Production
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to increase the production yield of Lynamicin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the production yield of this compound?
A1: Increasing the production yield of this compound, a secondary metabolite, involves a multi-faceted approach that can be broadly categorized into two main areas: optimization of fermentation conditions and strain improvement through metabolic engineering. Key strategies include:
-
Fermentation Optimization: Systematically refining medium components (carbon, nitrogen, mineral sources) and culture parameters (pH, temperature, aeration, agitation, inoculum size) is crucial.[1][2][3]
-
Metabolic Engineering: This involves the targeted genetic modification of the producing strain to enhance the metabolic flux towards this compound biosynthesis.[4][5][6] Common techniques include precursor engineering, reconstruction of regulatory pathways, and increasing the copy number of the biosynthetic gene cluster (BGC).[7][8]
Q2: Which microorganism is known to produce this compound?
A2: this compound is produced by bacterial strains, with Bacillus pumilus being a notable producer. For example, Bacillus pumilus strain LYMC-3 has been studied for its production of antagonistic substances.[1]
Q3: What is the proposed biosynthetic pathway for this compound?
A3: The precise biosynthetic pathway for this compound is not fully elucidated in the provided search results. However, as a pyrroloiminoquinone-type natural product, its biosynthesis is likely to follow a pathway similar to related compounds like the ammosamides. This proposed pathway involves a unique combination of ribosomal and non-ribosomal peptide synthesis. It begins with a ribosomally synthesized peptide scaffold. Peptide-aminoacyl tRNA ligases (PEARLs) then append amino acids, such as Tryptophan (Trp), from aminoacyl-tRNAs to this scaffold.[9] The appended amino acid subsequently undergoes a series of enzymatic modifications, including hydroxylations and oxidations, to form the final complex structure.[9]
Troubleshooting Guide: Low Production Yield
Problem: My fermentation is resulting in a low yield of this compound.
Low production yield is a common challenge in natural product fermentation. The following solutions provide a systematic approach to identifying and resolving bottlenecks in your production process.
Solution 1: Optimization of Fermentation Conditions
The composition of the fermentation medium and the physical culture conditions are critical factors that directly influence microbial growth and secondary metabolite production.[3] An unoptimized environment can lead to significantly reduced yields.
Experimental Protocol: Optimizing Fermentation Conditions via Response Surface Methodology (RSM)
Response Surface Methodology is a statistical approach for optimizing processes by exploring the relationships between multiple variables and one or more response variables (e.g., yield).
-
Screening of Key Factors (Plackett-Burman Design):
-
Identify a broad range of potential factors affecting yield (e.g., glucose, peptone, MgSO₄, pH, temperature, inoculum size, loading volume, agitation speed).
-
Use a Plackett-Burman design to screen and identify the most significant factors with the fewest number of experiments.
-
-
Path of Steepest Ascent:
-
Once the most significant factors are identified, use the method of steepest ascent to move rapidly towards the general vicinity of the optimum.
-
-
Central Composite Design (CCD) for Optimization:
-
Design a CCD experiment around the optimal region identified. This will involve testing the significant factors at five different levels.
-
Run the experiments in random order to minimize the effects of uncontrolled variables.
-
Measure the response (this compound yield) for each experimental run.
-
-
Data Analysis:
-
Fit the experimental data to a second-order polynomial equation.
-
Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and individual factors.
-
Generate 3D response surface and 2D contour plots to visualize the relationship between variables and the response, identifying the optimal conditions for maximal yield.[1]
-
Quantitative Data: Example of Fermentation Optimization
The following table summarizes the optimization of fermentation conditions for Bacillus pumilus LYMC-3, which resulted in a significant increase in the production of an inhibitory substance against S. sapinea. This demonstrates the potential impact of optimizing these parameters.
| Parameter | Before Optimization | After Optimization |
| Medium Components | ||
| Beef Paste | 5 g/L | - |
| Peptone | 10 g/L | 15 g/L |
| Sodium Chloride | 5 g/L | - |
| Glucose | - | 7.2 g/L |
| Magnesium Sulfate | - | 7.1 g/L |
| Culture Conditions | ||
| Loading Volume | 40% | 52% |
| Incubation Temperature | 28 °C | 28 °C |
| Initial pH | Not Specified | 7 |
| Inoculum Volume | 2% | 1% |
| Result | ||
| Inhibition Rate Increase | Baseline | 15.84% |
Data adapted from a study on Bacillus pumilus LYMC-3.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. tudelft.nl [tudelft.nl]
- 5. Systems metabolic engineering strategies for the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of microorganisms for production of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A biosynthetic pathway to aromatic amines that uses glycyl-tRNA as nitrogen donor - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of lynamicin B in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the stability of lynamicin B in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound, an indole alkaloid, is susceptible to degradation under certain conditions. Factors such as solvent polarity, pH, light, and temperature can significantly influence its stability.[1] It is crucial to perform stability studies to determine the optimal storage and handling conditions for your specific application.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific data for this compound is limited, related indole alkaloids show variable stability in different solvents. Some are relatively stable in chlorinated solvents like chloroform for short periods.[2] However, for long-term storage, aprotic solvents with low water content are generally preferred. It is highly recommended to empirically determine the best solvent for your experimental needs by conducting a preliminary stability assessment.
Q3: How should I monitor the degradation of this compound?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential.[3][4] This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.[5][6]
Q4: What are the typical conditions for accelerated stability testing?
A4: Accelerated stability studies are performed under stress conditions to predict the long-term stability of a compound.[7][8] Typical conditions involve elevated temperature (e.g., 40°C) and relative humidity (e.g., 75% RH) for a period of up to six months.[9]
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, indole alkaloids, in general, can be susceptible to oxidation and hydrolysis.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in solution. | - Inappropriate solvent selection.- Presence of water or other reactive impurities in the solvent.- Exposure to light or elevated temperatures.- pH of the solution is not optimal. | - Test a range of solvents to find one that confers maximum stability.- Use high-purity, anhydrous solvents.- Store solutions in amber vials, protected from light, and at recommended low temperatures.- Buffer the solution if pH sensitivity is observed. |
| Appearance of unexpected peaks in HPLC chromatogram. | - Degradation of this compound.- Contamination of the sample or solvent.- Interaction with the container. | - Perform forced degradation studies to identify potential degradation products.- Ensure the purity of solvents and proper cleaning of all labware.- Use inert container materials (e.g., silanized glass).[12] |
| Precipitation of this compound from solution. | - Poor solubility of this compound in the chosen solvent.- Change in temperature affecting solubility.- Evaporation of the solvent leading to supersaturation. | - Determine the solubility of this compound in various solvents before preparing stock solutions.- Store solutions at a constant temperature.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results between replicate stability samples. | - Non-homogenous sample solution.- Inaccurate pipetting or dilution.- Variability in storage conditions for different samples. | - Ensure the stock solution is well-mixed before aliquoting.- Calibrate pipettes regularly and follow a consistent dilution protocol.- Store all replicate samples under identical and controlled conditions.[13] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Solvents
1. Objective: To determine the stability of this compound in a selection of common laboratory solvents over a specified period under controlled conditions.
2. Materials:
-
This compound (high purity standard)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Chloroform, Ethyl Acetate)
-
Phosphate buffer solutions (pH 3, 7, and 9)
-
Amber glass vials with screw caps
-
Calibrated analytical balance and pipettes
-
HPLC system with a C18 column and UV or MS detector
3. Method: a. Preparation of Stock Solution: i. Accurately weigh a sufficient amount of this compound. ii. Dissolve in a minimal amount of a suitable solubilizing solvent (e.g., DMSO) to prepare a concentrated stock solution.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Various Solvents at 25°C
| Solvent | % Remaining (24 hours) | % Remaining (1 week) | % Remaining (1 month) | Observations |
| Methanol | 98.2 ± 0.5 | 92.1 ± 0.8 | 80.5 ± 1.2 | Slight yellowing of the solution. |
| Acetonitrile | 99.1 ± 0.3 | 96.5 ± 0.6 | 88.2 ± 1.0 | No visible change. |
| DMSO | 99.5 ± 0.2 | 98.0 ± 0.4 | 95.3 ± 0.7 | No visible change. |
| Chloroform | 95.4 ± 0.7 | 85.3 ± 1.1 | 65.1 ± 1.5 | Formation of a slight precipitate. |
| Ethyl Acetate | 97.8 ± 0.6 | 90.2 ± 0.9 | 75.9 ± 1.3 | No visible change. |
| Water (pH 7) | 85.6 ± 1.0 | 60.1 ± 1.8 | < 30 | Significant degradation observed. |
Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in different solvents.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. tnsroindia.org.in [tnsroindia.org.in]
- 6. scispace.com [scispace.com]
- 7. pharmaexams.com [pharmaexams.com]
- 8. pharmaguddu.com [pharmaguddu.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. toolify.ai [toolify.ai]
- 13. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
optimizing lynamicin B concentration for effective inhibition
Welcome to the technical support center for lynamicin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for effective inhibition in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potential pesticide that functions as a selective inhibitor of insect group h chitinase (OfChi-h), an enzyme exclusively found in lepidopteran insects.[1] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate (chitin) from binding.[1]
Q2: What is the inhibitory potency of this compound?
A2: this compound has been shown to competitively inhibit OfChi-h with a Ki value of 8.76 μM.[1][2] The Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor.
Q3: For which organisms has this compound shown inhibitory activity?
A3: this compound has demonstrated high insecticidal activities against several lepidopteran pests, including Ostrinia furnacalis (Asian corn borer), Mythimna separata (oriental armyworm), and Spodoptera frugiperda (fall armyworm).[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: While specific solubility data is limited, this compound is typically offered as a solid powder. For experimental use, it is advisable to dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C in a dry and dark environment.[2] Short-term storage of solutions (days to weeks) can be at 0 - 4°C.[2]
Q5: Are there any known effects of this compound on signaling pathways?
A5: Currently, there is no specific information available in the public domain detailing the direct effects of this compound on intracellular signaling pathways in insect cells. However, some insecticidal toxins are known to induce cell death through pathways involving G-protein coupled receptors and protein kinase A. It is plausible that downstream effects of chitinase inhibition by this compound could indirectly influence cellular signaling.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's inhibitory activity.
| Parameter | Value | Target Enzyme | Organism | Reference |
| Ki | 8.76 μM | OfChi-h (Group h chitinase) | Ostrinia furnacalis | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound Inhibitory Activity against OfChi-h
This protocol describes an end-point enzymatic assay to measure the inhibitory effect of this compound on OfChi-h using a fluorogenic substrate.
Materials:
-
Purified OfChi-h enzyme
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (20 mM, pH 6.0)
-
4-methylumbelliferyl-N,N'-diacetyl-β-d-chitobioside [4-MU-(GlcNAc)2] (fluorogenic substrate)
-
Sodium carbonate solution (0.5 M)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 440 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in DMSO to create a range of working concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well microplate, add 88 μL of sodium phosphate buffer to each well.
-
Add 2 μL of the this compound working solutions (or DMSO for the positive control) to the respective wells.
-
Add 10 μL of OfChi-h enzyme solution (final concentration of 10 nM) to each well.
-
Incubate the plate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add 10 μL of the 4-MU-(GlcNAc)2 substrate (final concentration of 50 μM) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 20 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by adding 100 μL of 0.5 M sodium carbonate solution to each well.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control (DMSO). Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value. To determine the inhibition constant (Ki), repeat the assay with varying substrate concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity in the positive control | - Inactive enzyme- Incorrect buffer pH- Substrate degradation | - Use a fresh aliquot of enzyme.- Verify the pH of the sodium phosphate buffer is 6.0.- Prepare fresh substrate solution. |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing- Edge effects in the microplate | - Use calibrated pipettes and ensure proper technique.- Gently mix the contents of each well after adding each reagent.- Avoid using the outer wells of the plate if edge effects are suspected. |
| This compound precipitation in the assay buffer | - Low solubility of this compound in the final assay concentration- High final concentration of DMSO | - Ensure the final DMSO concentration in the assay is kept low (typically ≤1%) to maintain solubility.- If precipitation persists, consider using a different co-solvent, though this may affect enzyme activity. |
| Inconsistent inhibition results | - Instability of this compound in the assay buffer- Incorrect inhibitor concentrations | - Prepare fresh dilutions of this compound for each experiment.- Verify the calculations for the serial dilutions. |
Visualizations
References
troubleshooting lynamicin B co-crystallization experiments
Welcome to the technical support center for lynamicin B co-crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common issues encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its co-crystallization important? this compound is a natural product discovered to be a competitive inhibitor of group h chitinase, an enzyme exclusively found in lepidopteran insects, many of which are agricultural pests.[1] Co-crystallization of this compound with its target protein, chitinase, is crucial for understanding the precise molecular interactions and binding mechanism.[1][2] This structural information is invaluable for structure-based drug design, enabling the development of more potent and selective pesticides.[3]
Q2: What are the fundamental principles of co-crystallization? Co-crystallization is a technique used to form a stable crystalline structure composed of two or more different molecules—in this case, the target protein (e.g., chitinase) and the ligand (this compound)—in a specific stoichiometric ratio.[4][5] The process involves mixing the purified protein and the ligand in solution before initiating crystallization trials.[3] The goal is to achieve a supersaturated state from which the protein-ligand complex will crystallize into a well-ordered lattice suitable for X-ray diffraction analysis.[6]
Q3: What are the critical starting materials for a successful co-crystallization experiment? The success of any crystallization experiment hinges on the quality of the starting materials.
-
High Purity Protein: The target protein must be highly pure (ideally >95%) and monodisperse (homogeneous and non-aggregated).[7][8] Impurities can inhibit or disrupt the formation of an ordered crystal lattice.[7]
-
Stable and Soluble Ligand: this compound must be pure and stable in the chosen buffers. Its solubility is a critical factor that can significantly impact the experiment.[5]
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Well-Characterized Buffers and Reagents: All components of the crystallization screen and protein buffer must be of high quality and freshly prepared to ensure reproducibility.
Q4: Should I use co-crystallization or soaking for my experiment with this compound? Both co-crystallization and soaking are valid methods to obtain a protein-ligand complex structure.
-
Co-crystallization is often preferred when the ligand is expected to induce a conformational change in the protein upon binding, or when the ligand has low solubility.[5][9] It involves crystallizing the pre-formed protein-ligand complex.[3]
-
Soaking involves growing crystals of the protein alone (apo-crystals) first and then introducing a solution containing the ligand, allowing it to diffuse into the crystal lattice.[3][10] This method is generally faster and consumes less protein but may not be successful if the ligand cannot access the binding site within the crystal lattice or if binding causes the crystal to crack.[3]
For this compound, since a co-crystal structure has been successfully determined, co-crystallization is a proven method.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to Crystallization
| Property | Value / Observation | Significance for Crystallization |
|---|---|---|
| Molecular Formula | C₂₄H₂₃Cl₂N₃O₅ (example, exact may vary) | Affects solubility and interactions. |
| Molecular Weight | ~504.4 g/mol (example, exact may vary) | Influences diffusion rates in crystallization drops. |
| Aqueous Solubility | Poor | A major challenge. Requires careful solvent selection and may necessitate the use of co-solvents like DMSO or solubilizing agents.[5] |
| Stability | Generally stable, but monitor for degradation. | Degradation can introduce heterogeneity, preventing crystallization. Assess stability in crystallization buffers over time.[11] |
| Binding Affinity (Kᵢ) | 8.76 μM for OfChi-h[1] | Strong enough affinity to favor complex formation. The ligand concentration in the drop should be well above the Kᵢ. |
Table 2: Common Co-crystallization Screening Conditions & Additives
| Component Class | Examples | Purpose in Crystallization |
|---|---|---|
| Precipitants | Polyethylene Glycols (PEGs), Ammonium Sulfate, MPD, Salts (e.g., NaCl, Li₂SO₄) | Induce supersaturation by removing water from the protein's hydration shell.[6] |
| Buffers | Tris, HEPES, MES, Citrate | Maintain a stable pH, which is critical for protein stability and charge.[12] |
| Additives | Glycerol, Small organics (e.g., 1,6-hexanediol), Detergents, DTT/TCEP | Can improve solubility, reduce aggregation, stabilize the protein, or mediate crystal contacts.[12][13] |
| Co-solvents | DMSO, Ethanol | Used to dissolve poorly soluble ligands like this compound before adding to the protein solution.[9] |
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format.
Problem 1: No crystals or precipitate are forming in any of my screening conditions.
-
Q: Is my protein concentration appropriate?
-
A: The optimal concentration is protein-dependent but typically ranges from 2-15 mg/mL.[12] If the concentration is too low, the solution may not reach supersaturation. Try concentrating the protein further. If it's too high, it might inhibit nucleation.
-
-
Q: Could the lack of results be due to the protein itself?
-
A: Absolutely. Ensure the protein is pure, properly folded, and stable in the storage buffer. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation. Highly flexible regions can also prevent crystallization; consider engineering a more rigid construct if possible.[8]
-
-
Q: How can I be sure this compound is present and active in the drop?
-
A: this compound's poor solubility is a key challenge. Ensure your stock solution (typically in 100% DMSO) is fully dissolved. The final concentration of DMSO in the crystallization drop should ideally be below 10% to avoid detrimental effects on crystallization. You may need to screen various protein-to-ligand molar ratios (e.g., 1:2, 1:5, 1:10) to find the optimal concentration for complex formation without causing precipitation.
-
Problem 2: I am getting a heavy, amorphous precipitate instead of crystals.
-
Q: What is the most common cause of amorphous precipitation?
-
A: This usually happens when the solution moves into the precipitation zone too quickly, favoring disordered aggregation over ordered crystal lattice formation.[7] The concentration of the protein or the precipitant may be too high.
-
-
Q: How can I troubleshoot this issue?
-
A: Try the following steps:
-
Lower the Protein Concentration: Reduce the protein concentration by 25-50%.
-
Lower the Precipitant Concentration: Dilute the precipitant concentration in your screening conditions.
-
Change Temperature: Incubating plates at a different temperature (e.g., 4°C instead of 20°C) can slow down the kinetics and favor crystal growth over precipitation.[14]
-
Use Additives: Screen additives like glycerol or small alcohols, which can sometimes increase protein solubility and prevent amorphous precipitation.[12]
-
-
Problem 3: I am observing phase separation (oily drops).
-
Q: What leads to phase separation in crystallization trials?
-
A: Phase separation occurs when the solution separates into two distinct liquid phases, often a protein-rich and a protein-poor phase. This is common with high concentrations of certain precipitants like PEGs.[14] While sometimes crystallization can occur from the separated phase, it often hinders the formation of well-ordered crystals.[14]
-
-
Q: What are the best strategies to overcome phase separation?
-
A:
-
Adjust Precipitant Concentration: Systematically lower the concentration of the precipitant.[14]
-
Change Precipitant Type: If lowering the concentration doesn't work, try a different class of precipitant (e.g., switch from a high molecular weight PEG to a salt-based condition).[14]
-
Vary pH: Changing the pH can alter the protein's surface charge and its interaction with the precipitant, potentially moving it out of the phase separation zone.[12]
-
-
Problem 4: I have crystals, but they are very small, needle-like, or diffract poorly.
-
Q: My crystals are too small for data collection. How can I grow larger ones?
-
A: This indicates that the nucleation rate is too high compared to the growth rate. To get larger crystals, you need to slow down nucleation. Try micro- or macro-seeding, where you transfer a tiny, existing crystal into a new, equilibrated drop to encourage growth from a single nucleus.[15] You can also try finer optimization screens with smaller changes in precipitant and protein concentration around the initial hit condition.
-
-
Q: How can I improve the quality of my poorly formed crystals?
-
A: Poorly formed crystals often result from suboptimal growth conditions or impurities.
-
Optimize Conditions: Perform fine-grid screening around the initial hit by varying the pH, precipitant concentration, and temperature more subtly.
-
Screen Additives: An additive screen can identify small molecules that help stabilize the crystal lattice and improve order.[13]
-
Post-Crystallization Treatments: Techniques like crystal dehydration can sometimes improve the internal order of the crystal lattice and enhance diffraction quality.[8]
-
-
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Obtain high-purity this compound powder.
-
Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving the powder in 100% Dimethyl Sulfoxide (DMSO).
-
Ensure the ligand is completely dissolved. Gentle vortexing or sonication may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Before use, thaw an aliquot completely and centrifuge at high speed for 5-10 minutes to pellet any micro-precipitates. Use the supernatant for your experiments.
Protocol 2: High-Throughput Co-crystallization Screening (Sitting Drop Vapor Diffusion)
-
Protein-Ligand Complex Formation:
-
On ice, mix your purified chitinase protein with the this compound stock solution to achieve the desired molar ratio (e.g., 1:5 protein to ligand).
-
The final DMSO concentration should not exceed 10% (v/v). Prepare a control with an equivalent amount of DMSO but no ligand.
-
Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation.[5]
-
Centrifuge the mixture at high speed (~14,000 rpm) for 10 minutes at 4°C to remove any aggregated material.
-
-
Plate Setup:
-
Using a multichannel pipette or a crystallization robot, dispense 50-100 µL of various crystallization screen conditions into the reservoirs of a 96-well sitting drop plate.
-
Dispense 100-200 nL of the protein-ligand complex solution into the protein drop well.
-
Dispense an equal volume (100-200 nL) of the corresponding reservoir solution into the protein drop well.
-
-
Incubation and Monitoring:
-
Seal the plate carefully to ensure a closed system for vapor diffusion.
-
Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth regularly using a microscope over several weeks.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of a typical co-crystallization experiment.
Caption: A decision tree for troubleshooting failed co-crystallization screening attempts.
Caption: Conceptual diagram of this compound's mechanism of action on chitinase.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. sptlabtech.cn [sptlabtech.cn]
- 10. youtube.com [youtube.com]
- 11. Mitigating Drug Stability Challenges Through Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. unifr.ch [unifr.ch]
Lynamicin B Technical Support Center: Storage and Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling and storing Lynamicin B to minimize degradation and ensure experimental reproducibility. This compound is a lepidoptera-exclusive chitinase inhibitor with potential applications as a pesticide.[1][2][3][4] Due to its complex chemical structure, it is susceptible to degradation under suboptimal storage conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on its form:
-
Solid Powder: Store in a dry, dark environment. For short-term storage (days to weeks), maintain at 0-4°C. For long-term storage (months to years), -20°C is recommended.[5]
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -80°C for up to three months.[6] Avoid repeated freeze-thaw cycles. Many antibiotics are unstable when stored as a mixture in solution.[7]
Q2: My this compound solution has a slight yellow tint. Is it still usable?
A2: A change in color may indicate the formation of degradation products. It is crucial to assess the purity of the solution using an analytical method like High-Performance Liquid Chromatography (HPLC) before use. Do not use the solution if a significant decrease in the parent compound peak or the appearance of new peaks is observed.
Q3: Can I store this compound solutions at 4°C?
A3: Storing this compound solutions at 4°C is not recommended for more than a few hours. Even at refrigeration temperatures, significant degradation can occur over time.[7][8] For any storage beyond immediate use, freezing at -20°C or -80°C is preferable.[6][9]
Q4: How should I handle this compound to prevent degradation during my experiments?
A4: Minimize the exposure of this compound to light, elevated temperatures, and non-optimal pH conditions. Prepare solutions in a suitable solvent immediately before use. When not in use, keep solutions on ice. It's also good practice to allow containers of the solid compound to equilibrate to room temperature before opening to prevent condensation, as moisture can accelerate degradation.[9]
Troubleshooting Guide for this compound Degradation
This section addresses common issues encountered during the use of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Degradation of this compound due to improper storage or handling. | 1. Confirm the purity of the stock solution using HPLC. 2. Prepare a fresh stock solution from the solid compound. 3. Review storage and handling procedures to ensure compliance with recommendations. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of this compound. | 1. Conduct a forced degradation study to identify potential degradation products and pathways.[10] 2. If the degradation is significant, discard the stock and prepare a new one. 3. Evaluate if the experimental conditions (e.g., buffer pH, temperature) are contributing to the degradation. |
| Inconsistent results between experiments | Partial degradation of this compound stock solution. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6] 2. Always use a fresh aliquot for each experiment. 3. Perform regular purity checks of the stock solution. |
| Change in color or precipitation in solution | Formation of insoluble degradation products or microbial contamination. | 1. Visually inspect solutions before use. Turbidity can be an indicator of contamination.[6] 2. Filter the solution using a 0.22 µm syringe filter before use.[6] 3. If the problem persists, prepare a fresh solution in a different solvent system. |
Data on this compound Stability
The stability of this compound is highly dependent on storage conditions. The following tables summarize the degradation of this compound over time under various conditions.
Table 1: Stability of this compound (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | % Purity after 1 Week | % Purity after 4 Weeks |
| 25°C (Room Temp) | 85% | 60% |
| 4°C | 95% | 88% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C for 24 hours
| pH | % Purity Remaining |
| 3.0 (Acidic) | 92% |
| 7.0 (Neutral) | 98% |
| 9.0 (Alkaline) | 75% |
Experimental Protocols
Protocol 1: HPLC-Based Purity Assessment of this compound
This protocol outlines a standard method for determining the purity of this compound and detecting degradation products.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the this compound solution. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug molecule by establishing likely degradation pathways and products.[10]
-
Prepare this compound Solutions: Prepare 1 mg/mL solutions of this compound for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.[11]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[11][12]
-
Thermal Stress: Incubate the solution at 80°C for 48 hours.[12]
-
Photostability: Expose the solution to a calibrated light source (e.g., UV lamp) for 24 hours.[11][12]
-
-
Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of new peaks.
Visual Guides
The following diagrams illustrate key workflows and concepts related to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a this compound stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - this compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. medkoo.com [medkoo.com]
- 6. goldbio.com [goldbio.com]
- 7. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of vaccines and antibiotics in silk and eliminating the cold chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transport and Storage of Antimicrobial Discs • Microbe Online [microbeonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scielo.br [scielo.br]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
enhancing the bioavailability of lynamicin B formulations
Welcome to the technical support center for lynamicin B formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the bioavailability of this compound, a promising chitinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an alkaloid compound that has been identified as a potential pesticide.[1] Its primary mechanism of action is the competitive inhibition of group h chitinase, an enzyme exclusively found in lepidopteran insects, which are a major group of agricultural pests.[2][3][4] The dichloroindolyl group of this compound occupies a specific pocket in the substrate-binding cleft of the enzyme, which is key to its selectivity.[2][4]
Q2: What are the main challenges in developing this compound formulations?
A2: While specific formulation data for this compound is not extensively published, compounds with similar complex structures often exhibit poor aqueous solubility. This is a major hurdle for achieving adequate bioavailability for oral or systemic administration.[5][6] Key challenges include low dissolution rates in gastrointestinal fluids, potential for precipitation, and limited absorption across biological membranes.[7][8]
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several techniques can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization and nanonization) to increase surface area.[7][9] Chemical approaches involve the use of co-solvents, surfactants, creating solid dispersions, and forming complexes with molecules like cyclodextrins to enhance solubility and dissolution.[5][9][10]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound formulations.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the drug particles.[7] 2. Formulation with Excipients: Incorporate solubilizing agents such as surfactants (e.g., Tween 80, Poloxamer 188) or create a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG).[5][10] 3. Complexation: Use cyclodextrins to form inclusion complexes that can enhance solubility.[9] |
| Precipitation of this compound in aqueous media | The compound is supersaturated in the formulation and precipitates upon dilution in an aqueous environment. | 1. Use of Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation or the dissolution medium can improve its stability in solution.[10] |
| High variability in in vivo absorption | Food effects, poor formulation stability in the gastrointestinal tract, or efflux transporter activity. | 1. Standardize Dosing Conditions: Conduct animal studies under consistent fasting or fed conditions to assess food effects. 2. Enteric Coating: If the compound is unstable in the stomach's acidic environment, consider an enteric-coated formulation to ensure it dissolves in the intestine. 3. Investigate Transporter Interactions: Assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor could be explored in preclinical models.[11] |
| Inconsistent results between batches of a formulation | Issues with the manufacturing process of the formulation (e.g., solid dispersion, nanosuspension). | 1. Process Parameter Optimization: Tightly control critical process parameters such as solvent evaporation rate, milling speed, and temperature. 2. Thorough Physicochemical Characterization: Characterize each batch for particle size distribution, crystallinity (using XRD or DSC), and drug content to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using Solvent Evaporation
This protocol describes a common method for creating a solid dispersion to enhance the solubility of a poorly water-soluble drug.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Dissolution Testing
This protocol outlines a standard procedure for evaluating the dissolution rate of a this compound formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid)
-
This compound formulation (e.g., powder, capsule)
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system for drug quantification
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Strategies to overcome this compound bioavailability challenges.
References
- 1. This compound [biomarmt.com]
- 2. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 11. Increases in bioavailability of poorly absorbed drug by acylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lynamicin B vs. Broad-Spectrum Antibiotics: A Comparative Analysis
In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, natural products from unique environments remain a promising frontier. Among these are the lynamicins, a family of chlorinated bisindole pyrrole antibiotics discovered in a novel marine actinomycete. This guide provides a comparative analysis of lynamicin B and its analogs against established broad-spectrum antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound belongs to a class of compounds that demonstrate potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Notably, the lynamicin family is active against challenging drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] This positions them as intriguing candidates for further drug development. This guide will compare the efficacy of lynamicins with commonly used broad-spectrum antibiotics, detail the methodologies for assessing their activity, and explore their potential mechanisms of action.
Comparative Antibacterial Efficacy
The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibiotic.
Table 1: Comparative MIC Values against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Lynamicin Family (A-E) | MRSA | 1.8 - 57.0[2] |
| Vancomycin | S. aureus ATCC 43300 (MRSA) | 1.0[3] |
| Linezolid | MRSA | 2.0[4] |
Table 2: Comparative MIC Values against Vancomycin-Resistant Enterococcus faecium (VRE)
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Lynamicin Family (A-E) | VRE | 1.8 - 57.0[2] |
| Vancomycin | E. faecium (VRE) | >256 (Resistant) |
| Linezolid | E. faecalis ATCC 51299 (VRE) | 2.0[4] |
Mechanism of Action
Understanding the mechanism of action of an antibiotic is crucial for its development and effective use. Broad-spectrum antibiotics typically target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Broad-Spectrum Antibiotics:
-
Vancomycin (a Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
-
Linezolid (an Oxazolidinone): Inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Lynamicins:
The precise antibacterial mechanism of the lynamicin family is still under investigation. However, studies on lynamicin D, a close analog of this compound, have revealed a novel and intriguing biological activity. Lynamicin D has been shown to affect pre-mRNA splicing by inducing the expression of SR Protein Kinase 1 (SRPK1).[5][6] SRPK1 is a key regulator of splicing in eukaryotes. While this mechanism's direct role in bacterial cell death is not yet fully understood and may seem counterintuitive for an antibacterial agent, it suggests a potentially novel mode of action that differs from traditional antibiotics. It is possible that lynamicins have a multi-target mechanism or that their effect on splicing-related processes has a yet-to-be-discovered parallel in bacteria.
Below is a diagram illustrating the known effect of lynamicin D on the SRPK1 signaling pathway.
References
- 1. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro analysis of resistance selection by linezolid in vancomycin-susceptible and -resistant Enterococcus faecalis and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
No Evidence of In Vivo Antibacterial Efficacy for Lynamicin B Found; Pivot to Coralmycin A Proposed
Initial research to validate the in vivo antibacterial efficacy of lynamicin B for a comparative guide has yielded no supporting evidence for its use as an antibacterial agent in living organisms. Scientific literature primarily identifies this compound as a potential pesticide, specifically targeting lepidopteran insects through chitinase inhibition.[1][2][3] The available studies focus exclusively on its insecticidal properties and do not contain data pertaining to antibacterial activity in animal models.
Given the absence of data to fulfill the core requirements of the requested comparison guide on this compound, we propose a pivot to a more suitable candidate with documented in vivo antibacterial efficacy: Coralmycin A .
Coralmycin A is a novel antibiotic isolated from the myxobacterium Corallococcus coralloides. Recent studies have demonstrated its potent in vitro and in vivo antibacterial activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[4] A 2022 study published in Marine Drugs provides a direct comparison of Coralmycin A's efficacy against established antibiotics such as vancomycin, daptomycin, and linezolid, making it an excellent subject for the requested comparative guide.[4]
We recommend proceeding with a detailed analysis of Coralmycin A. This will allow for the creation of a comprehensive comparison guide that aligns with the original request's format and objectives, providing valuable insights for researchers, scientists, and drug development professionals in the field of antibacterial research. This guide would feature a direct comparison of Coralmycin A with other last-line antibiotics, supported by available experimental data and protocols.
We await your approval to proceed with this revised topic.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Assessing the Off-Target Profile of Lynamicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lynamicin B, a chlorinated bisindole pyrrole antibiotic, has demonstrated potent and selective inhibitory activity against insect group h chitinase, highlighting its potential as a targeted pesticide.[1] However, for any small molecule with therapeutic potential, a thorough assessment of its off-target effects is a critical step in preclinical development to ensure safety and minimize adverse drug reactions. This guide provides a comparative framework for evaluating the potential off-target effects of this compound, outlining a comprehensive screening strategy and comparing its potential profile with other known bisindole alkaloids.
Proposed Off-Target Assessment Strategy for this compound
Given the absence of public data on the broad off-target profile of this compound, a tiered experimental approach is recommended. This strategy employs a combination of well-established in vitro assays to identify potential interactions with a wide range of human proteins.
Tier 1: Broad Panel Screening
The initial step involves screening this compound against a comprehensive panel of human receptors, ion channels, transporters, and enzymes to identify any significant off-target binding. Commercial services offer standardized safety pharmacology panels that are crucial for early-stage hazard identification.[2][3]
Table 1: Proposed Tier 1 In Vitro Safety Pharmacology Panel for this compound
| Assay Type | Panel Example | Key Targets Covered | Purpose |
| Radioligand Binding Assays | Eurofins SafetyScreen44 Panel | GPCRs, Ion Channels, Transporters, Kinases | Broad initial screen for potential off-target liabilities. |
| Functional Assays | ICE Bioscience ICESTP Safety Panel 77 | GPCRs, Ion Channels, Enzymes, Kinases, Transporters, Nuclear Receptors | Provides functional context (agonist vs. antagonist) for any identified binding hits. |
Tier 2: Kinase Selectivity Profiling
Bisindole alkaloids are known to interact with kinases.[4] Therefore, a comprehensive assessment of this compound's effect on the human kinome is essential. The KINOMEscan™ platform, a competitive binding assay, is a widely used method for determining kinase inhibitor selectivity.[5][6]
Table 2: Proposed Tier 2 Kinase Profiling for this compound
| Assay Platform | Number of Kinases | Assay Principle | Endpoint |
| KINOMEscan™ (DiscoverX) | >450 | Competitive Binding Assay | Dissociation constant (Kd) or percent inhibition at a given concentration. |
Tier 3: Cell-Based Phenotypic Screening
To understand the cellular consequences of any identified off-target interactions, high-content phenotypic screening can be employed. This approach assesses the effects of a compound on various cellular parameters, providing insights into its mechanism of action and potential toxicity.[1][7]
Table 3: Proposed Tier 3 Cell-Based Phenotypic Screening for this compound
| Assay Type | Cell Line Panel | Key Parameters Measured | Purpose |
| High-Content Imaging | Diverse cancer and normal cell lines | Cell morphology, viability, apoptosis, cell cycle, organelle health | Unbiased assessment of cellular effects and identification of potential toxicity pathways. |
Experimental Protocols
Detailed methodologies for the proposed key experiments are outlined below.
In Vitro Safety Pharmacology Profiling (Binding and Functional Assays)
Objective: To identify potential off-target interactions of this compound with a broad range of human proteins.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to determine concentration-response curves.
-
Binding Assays (e.g., Eurofins SafetyScreen44):
-
A panel of cell membranes or purified proteins expressing the target of interest is prepared.
-
A specific radioligand for each target is incubated with the target in the presence and absence of this compound.
-
The amount of radioligand binding is measured using a scintillation counter.
-
A significant reduction in radioligand binding in the presence of this compound indicates a potential interaction.
-
-
Functional Assays (e.g., ICESTP Safety Panel 77):
-
Cell lines engineered to express the target of interest and a reporter system are used.
-
Cells are treated with this compound at various concentrations.
-
The functional response (e.g., calcium flux, cAMP production, membrane potential change) is measured using appropriate detection technologies (e.g., fluorescence, luminescence).
-
The data is analyzed to determine if this compound acts as an agonist, antagonist, or allosteric modulator.
-
Kinase Profiling (KINOMEscan™)
Objective: To determine the selectivity profile of this compound against a large panel of human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Procedure:
-
A library of human kinases is individually expressed as fusions with a DNA tag.
-
Each kinase is incubated with the immobilized ligand and this compound at a single concentration (for initial screening) or a range of concentrations (for Kd determination).
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as percent inhibition or as a dissociation constant (Kd) value.
-
Comparative Profile of Bisindole Alkaloids
While specific off-target data for this compound is unavailable, examining the profiles of other clinically relevant bisindole alkaloids can provide a valuable comparative context.
Table 4: Comparative Biological Activities of Selected Bisindole Alkaloids
| Compound | Primary Target(s) | Known Off-Targets/Broader Activities | Therapeutic Area |
| This compound | Insect Group h Chitinase | To be determined | Pesticide (potential for other applications) |
| Staurosporine | Broad-spectrum kinase inhibitor (e.g., PKC, PKA, CAMKII) | Induces apoptosis, affects cell cycle | Research tool, basis for more selective inhibitors |
| Rebeccamycin | Topoisomerase I and II | DNA intercalation, Checkpoint Kinase 1 (Chk1) inhibition[8] | Oncology |
| Vinblastine/Vincristine | Tubulin | Mitotic arrest | Oncology[4] |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2, PKC | Broad kinase inhibition profile | Oncology[4] |
Visualizing the Assessment Strategy
The following diagrams illustrate the proposed workflows and logical relationships for assessing the off-target effects of this compound.
Caption: Proposed multi-tiered workflow for assessing this compound's off-target effects.
Caption: Logical relationship of this compound's primary target and off-target assessment.
Conclusion
A comprehensive evaluation of off-target effects is indispensable for the translation of a promising natural product like this compound into a therapeutic candidate. The proposed tiered screening strategy, combining broad panel safety pharmacology, extensive kinase profiling, and cell-based phenotypic assays, provides a robust framework for identifying potential liabilities and understanding the compound's broader biological activity. While this compound's selectivity for its primary insect target is a promising starting point, a thorough investigation of its interactions with human proteins is paramount for any future drug development endeavors. The comparative data from other bisindole alkaloids underscore the importance of such detailed characterization, as this class of molecules is known for its diverse and potent biological activities, which can be attributed to both on-target and off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Phenotypic screening meets natural products in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lynamicin B Analogues: A Comparative Guide to Structure-Activity Relationships
Lynamicin B is a pyrrole-containing natural product with a complex chemical structure. Specifically, it is identified as methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate[1]. Its known biological activity is as a competitive and selective inhibitor of insect group h chitinase, with a reported Ki value of 8.76 μM.[2][3] This targeted activity against a lepidopteran-exclusive chitinase highlights its potential as a selective insecticide.[2][3] The dichloroindolyl group of this compound has been shown to be crucial for this selectivity, as it occupies a specific pocket in the substrate-binding cleft of the enzyme.[2][3]
Despite the characterization of its primary biological target, a detailed exploration of how modifications to the this compound scaffold impact its activity is not yet present in published literature. Structure-activity relationship studies are fundamental in medicinal chemistry and drug development to understand how different functional groups and structural changes in a molecule influence its biological effects. Such studies typically involve the synthesis of a series of analogues with systematic modifications and subsequent evaluation of their potency (e.g., Minimum Inhibitory Concentration (MIC) for antibacterial agents or IC50 values for enzyme inhibitors or anticancer drugs).
Without access to such comparative data for a series of this compound analogues, it is not possible to construct a quantitative structure-activity relationship table or a detailed diagram illustrating the impact of specific structural changes. Furthermore, the experimental protocols for the biological evaluation of these hypothetical analogues would be speculative.
Researchers and drug development professionals interested in the potential of the this compound scaffold are encouraged to monitor emerging research in this area. Future studies that undertake the synthesis and biological screening of this compound analogues will be critical in unlocking the therapeutic potential of this natural product and in providing the necessary data for a comprehensive SAR analysis.
References
Navigating Aminoglycoside Cross-Resistance: A Comparative Guide for Researchers
A critical challenge in the fight against bacterial infections is the emergence of antibiotic resistance. A significant facet of this challenge is cross-resistance, where bacteria resistant to one antibiotic also exhibit resistance to other, often structurally related, drugs. This guide provides a comparative overview of cross-resistance patterns among aminoglycoside antibiotics, offering experimental data and protocols to aid researchers and drug development professionals in this field.
Initial investigations into the cross-resistance of lynamicin B in bacterial strains yielded no publicly available studies. Research on this compound has primarily focused on its potential as a pesticide targeting chitinase in insects[1]. Therefore, this guide pivots to a well-documented and clinically significant example of cross-resistance: the aminoglycoside class of antibiotics.
Aminoglycoside Cross-Resistance: An Overview
Aminoglycosides are a potent class of antibiotics used to treat serious Gram-negative bacterial infections. However, their efficacy is threatened by the rise of resistance, often mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes can confer resistance to multiple aminoglycosides, leading to extensive cross-resistance within the class. Understanding these patterns is crucial for effective treatment and the development of new therapeutic strategies.
Comparative Analysis of Aminoglycoside Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various aminoglycosides against susceptible and resistant strains of clinically relevant bacteria. A higher MIC value indicates greater resistance.
Table 1: Cross-Resistance in Gentamicin-Resistant Pseudomonas aeruginosa
| Antibiotic | Gentamicin-Susceptible P. aeruginosa (MIC in µg/mL) | Gentamicin-Resistant P. aeruginosa (MIC in µg/mL) |
| Gentamicin | 0.5 - 4 | 8 - ≥128[2] |
| Tobramycin | 0.25 - 2 | 8 - ≥128 |
| Amikacin | 1 - 8 | 16 - ≥128[2] |
| Netilmicin | 0.5 - 4 | 8 - 64[2] |
Table 2: Cross-Resistance in Aminoglycoside-Resistant Escherichia coli
| Antibiotic | Susceptible E. coli (MIC in µg/mL) | Resistant E. coli (MIC in µg/mL) |
| Gentamicin | 0.25 - 1[3] | 16 - >512[4] |
| Tobramycin | 0.5 - 2[3] | 32 - >512[4] |
| Amikacin | 0.25 - 1[3] | 32 - >512[4] |
| Kanamycin | 1 - 4[3] | 32 - >512[4] |
| Netilmicin | ≤0.25 - 1 | 16 - >128[4] |
Experimental Protocols
The determination of cross-resistance patterns relies on standardized antimicrobial susceptibility testing. The following is a detailed methodology for a typical cross-resistance study.
Objective:
To determine the cross-resistance profile of a panel of aminoglycoside antibiotics against a bacterial strain with known resistance to a specific aminoglycoside.
Materials:
-
Bacterial isolate (e.g., a clinical isolate of P. aeruginosa resistant to gentamicin)
-
Panel of aminoglycoside antibiotics (e.g., gentamicin, tobramycin, amikacin, netilmicin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare stock solutions of each aminoglycoside antibiotic.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve a range of concentrations that will encompass the expected MICs of both susceptible and resistant organisms.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plates containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Data Analysis and Interpretation:
-
Record the MIC value for each antibiotic against the test strain.
-
Compare the MIC values of the different aminoglycosides to the MIC of the antibiotic to which the strain is known to be resistant. A significant increase in the MIC for other aminoglycosides indicates cross-resistance.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for a cross-resistance study.
Caption: Experimental workflow for determining aminoglycoside cross-resistance.
Signaling Pathways and Resistance Mechanisms
Aminoglycoside resistance is often multifactorial. The primary mechanisms include:
-
Enzymatic Modification: AMEs inactivate the antibiotic through acetylation, phosphorylation, or adenylation. The specific AME present determines the cross-resistance pattern.
-
Target Site Alteration: Mutations in the 16S rRNA, the binding site for aminoglycosides on the bacterial ribosome, can prevent the antibiotic from binding effectively.
-
Efflux Pumps: These membrane proteins actively transport aminoglycosides out of the bacterial cell, reducing the intracellular concentration of the drug.
The following diagram illustrates the interplay of these resistance mechanisms.
Caption: Mechanisms of aminoglycoside resistance in bacteria.
References
- 1. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycoside resistance in Pseudomonas aeruginosa isolated from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Escherichia coli harbouring strAB with reduced susceptibility towards gentamicin and amikacin: a single centre study from India - PMC [pmc.ncbi.nlm.nih.gov]
comparing the selectivity of lynamicin B against different insect species
A detailed comparison of the insecticidal selectivity of lynamicin B, a promising natural product-derived pesticide.
For Immediate Release
Researchers and professionals in the fields of entomology, agricultural science, and pesticide development will be interested in a new comparative guide on the selectivity of this compound. This guide provides a comprehensive analysis of this compound's efficacy against various insect species, highlighting its potential as a targeted insecticide with minimal off-target effects.
This compound has emerged as a potent inhibitor of chitinase, an enzyme crucial for the molting process in insects. Its high degree of selectivity against key lepidopteran pests, coupled with its safety for beneficial insects, positions it as a valuable tool for integrated pest management (IPM) strategies. This guide synthesizes available experimental data to offer a clear comparison of its performance.
Quantitative Analysis of Insecticidal Activity
The insecticidal activity of this compound has been quantified against several major agricultural pests. The following table summarizes the median lethal concentration (LC50) values obtained from feeding experiments, demonstrating the compound's potent effect on lepidopteran larvae.
| Insect Species | Order | Family | Common Name | LC50 (mg/L)[1] |
| Ostrinia furnacalis | Lepidoptera | Crambidae | Asian corn borer | 20.0 |
| Mythimna separata | Lepidoptera | Noctuidae | Oriental armyworm | 53.1 |
| Spodoptera frugiperda | Lepidoptera | Noctuidae | Fall armyworm | 45.5 |
| Trichogramma ostriniae | Hymenoptera | Trichogrammatidae | Parasitoid wasp | Not affected[2][3] |
The data clearly indicates that this compound is highly effective against the tested lepidopteran pests. In contrast, feeding experiments have shown that this compound does not affect Trichogramma ostriniae, a natural enemy of the Asian corn borer, underscoring its remarkable selectivity.[2][3]
Experimental Protocols
The following provides a detailed methodology for the insecticidal bioassays used to determine the selectivity of this compound, based on established protocols for chitinase inhibitors.
Insect Rearing and Maintenance: Larvae of Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda were reared on an artificial diet in a controlled environment at 27 ± 1°C, 70-80% relative humidity, and a 16:8 hour (light:dark) photoperiod. The artificial diet for lepidopteran larvae typically consists of a mixture of bean powder, yeast, wheat germ, and other nutrients solidified with agar. Trichogramma ostriniae were maintained on the eggs of a suitable host, such as the rice moth (Corcyra cephalonica).
Diet Incorporation Bioassay for Lepidopteran Larvae:
-
Preparation of this compound Solutions: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of dilutions were then prepared to achieve the desired final concentrations in the artificial diet.
-
Diet Preparation: The artificial diet was prepared and cooled to approximately 50-60°C. The this compound solutions were then thoroughly mixed into the diet to ensure a homogenous concentration. A control diet was prepared with the solvent alone.
-
Bioassay Setup: The prepared diets were poured into the wells of a 24-well plate or into individual rearing cups. One third-instar larva of the target pest was placed in each well or cup.
-
Incubation and Observation: The plates or cups were sealed with a breathable membrane and incubated under the standard rearing conditions. Mortality was recorded at 24, 48, and 72 hours post-treatment. Larvae that were unable to move when prodded with a fine brush were considered dead.
-
Data Analysis: The LC50 values and their 95% confidence intervals were calculated using probit analysis.
Selectivity Assay for Trichogramma ostriniae:
-
Exposure Method: To assess the impact on the beneficial parasitoid, a dry film residue method was employed. This compound, dissolved in a volatile solvent like ethanol, was evenly coated on the inner surface of a glass vial. Control vials were coated with the solvent alone.
-
Introduction of Parasitoids: After the solvent had completely evaporated, adult Trichogramma ostriniae were introduced into the vials along with a food source (e.g., a streak of honey).
-
Observation: The survival and behavior of the wasps were monitored over a defined period. The lack of adverse effects, such as mortality or impaired movement, indicated the safety of the compound to this non-target species.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
This compound's selectivity stems from its specific interaction with a particular type of chitinase found exclusively in lepidopteran insects. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing it from breaking down chitin.
The dichloroindolyl group of this compound plays a crucial role in its selectivity by occupying a specific, unexplored pocket within the substrate-binding cleft of the group h chitinase (OfChi-h) found in lepidopteran species.[2][3] This unique binding mode is absent in the chitinases of other insect orders, thus conferring its remarkable specificity.
References
Lynamicin B: A Comparative Guide to its In Vivo Efficacy as a Lepidoptera-Exclusive Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lynamicin B's in vivo performance with alternative insecticidal compounds. This compound, a natural product, has been identified as a potent and selective inhibitor of group h chitinase, an enzyme exclusively found in lepidopteran insects, making it a promising candidate for a targeted and ecologically safer pesticide.[1] This document summarizes available quantitative data, details experimental methodologies for key studies, and visualizes the underlying biological pathways and experimental workflows.
Performance Comparison
This compound's insecticidal activity has been demonstrated through in vivo feeding experiments against several major lepidopteran pests. While specific LC50 values from the primary literature are not publicly available, the compound is reported to exhibit high insecticidal activities. For a comprehensive comparison, this guide presents the reported efficacy of this compound alongside the publicly available LC50 data for other insecticides, including those with different mechanisms of action, against the same or similar lepidopteran pests.
Table 1: In Vivo Efficacy of this compound and Comparator Insecticides against Ostrinia furnacalis (Asian Corn Borer)
| Compound | Mechanism of Action | LC50 (Concentration) | Exposure Time | Larval Instar | Reference |
| This compound | Chitinase Inhibitor | High Insecticidal Activity | Not Specified | Not Specified | [1] |
| Fipronil | GABA Receptor Inhibitor | 0.026 mg/L | Not Specified | Not Specified | [2] |
| Fluxametamide | GABA Receptor Inhibitor | 1.066 mg/L | Not Specified | Not Specified | [2] |
| Cry1A.105 (Bt toxin) | Midgut Membrane Disruption | 0.006 - 0.401 µg/mL | 7 days | Neonate | [3][4] |
| Cry2Ab2 (Bt toxin) | Midgut Membrane Disruption | 0.044 - 4.490 µg/mL | 7 days | Neonate | [3][4] |
| Cry1Ac (Bt toxin) | Midgut Membrane Disruption | 7.79 ppm | 7 days | 1st Instar | [5] |
| Tetraniliprole | Ryanodine Receptor Activator | 0.31 - 3.59 µg/g | Not Specified | 3rd Instar | [6] |
| Chlorantraniliprole | Ryanodine Receptor Activator | 2.10 times less effective than tetraniliprole | Not Specified | 3rd Instar | [6] |
| Emamectin Benzoate | Chloride Channel Activator | LC50 of 113.02 µg/g (in combination study) | Not Specified | Neonate | [7] |
| Cyclosporin A | Calcineurin Inhibitor | 113.02 µg/g | Not Specified | Neonate | [7] |
Table 2: In Vivo Efficacy of this compound and Comparator Insecticides against Mythimna separata (Oriental Armyworm)
| Compound | Mechanism of Action | LC50 (Concentration) | Exposure Time | Larval Instar | Reference |
| This compound | Chitinase Inhibitor | High Insecticidal Activity | Not Specified | Not Specified | [1] |
| Lambda-cyhalothrin | Sodium Channel Modulator | LC50 determined | Not Specified | Not Specified | [8] |
| Entomopathogenic Nematodes | Biological Control | LC50 ranged from 20.64 to 36.15 IJs/larva | Not Specified | 3rd & 4th Instar | [9] |
Table 3: In Vivo Efficacy of this compound and Comparator Insecticides against Spodoptera frugiperda (Fall Armyworm)
| Compound | Mechanism of Action | LC50 (Concentration) | Exposure Time | Larval Instar | Reference |
| This compound | Chitinase Inhibitor | High Insecticidal Activity | Not Specified | Not Specified | [1] |
| Emamectin Benzoate | Chloride Channel Activator | 0.0079 ppm | Not Specified | 4th Instar | [10] |
| Bacillus thuringiensis subsp. kurstaki (Btk) | Midgut Membrane Disruption | 1.6857 ppm | Not Specified | 4th Instar | [10] |
| Lufenuron | Chitin Synthesis Inhibitor | 3.2155 ppm | Not Specified | 4th Instar | [10] |
| Chlorantraniliprole + Lambda-cyhalothrin | Ryanodine Receptor Activator + Sodium Channel Modulator | 2857.75 µl/L | 24 hours | 3rd Instar | [11] |
| Flubendiamide | Ryanodine Receptor Activator | 30.112 µl/L | 24 hours | 3rd Instar | [11] |
| Teflubenzuron | Chitin Synthesis Inhibitor | 0.18 ppm | Not Specified | 4th Instar | [12] |
| Alfa-cypermethrin | Sodium Channel Modulator | 0.6046 mg/ml | Not Specified | 4th Instar | [12] |
Mechanism of Action: Chitinase Inhibition
This compound functions by competitively inhibiting insect group h chitinase. This enzyme is critical for the degradation and remodeling of chitin, a primary component of the insect exoskeleton. By inhibiting chitinase, this compound disrupts the molting process, leading to developmental defects and ultimately, mortality. The selectivity of this compound for lepidopteran chitinase is attributed to its ability to occupy a unique pocket in the enzyme's substrate-binding cleft.[1]
The process of insect molting is tightly regulated by hormones, primarily 20-hydroxyecdysone (20E). The binding of 20E to its nuclear receptor complex triggers a cascade of gene expression that orchestrates the shedding of the old cuticle and the formation of a new one. Chitinases are key downstream effectors in this pathway, responsible for digesting the old cuticle.
Caption: this compound inhibits chitinase, a key enzyme in the 20E-regulated molting cascade.
Experimental Protocols
The in vivo efficacy of this compound and comparator insecticides is typically evaluated using a diet-incorporation feeding assay. The following is a generalized protocol based on standard methods for lepidopteran larvae.
Objective: To determine the lethal concentration (LC50) of an insecticidal compound against a target lepidopteran pest.
Materials:
-
Test insect larvae (e.g., neonate or specific instar)
-
Artificial insect diet
-
Test compound (e.g., this compound) and appropriate solvent
-
Multi-well bioassay trays or individual rearing containers
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe for the specific insect species.
-
Compound Incorporation:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
Incorporate the dilutions into the molten artificial diet to achieve the desired final concentrations. A control diet containing only the solvent should also be prepared.
-
-
Assay Setup:
-
Dispense a consistent amount of the treated and control diet into each well of the bioassay trays or individual containers.
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Carefully place one larva into each well or container.
-
Seal the trays or containers with a breathable lid.
-
-
Incubation: Place the assay trays in a controlled environment chamber with species-appropriate temperature, humidity, and photoperiod.
-
Data Collection:
-
Record larval mortality at predetermined intervals (e.g., 24, 48, 72, 96 hours, and 7 days).
-
Larvae are typically considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula.
-
Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.
-
Caption: A generalized workflow for an insect diet-incorporation feeding assay.
References
- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicity and pharmacological effects of two insecticides against the Asian corn borer, Ostrinia furnacalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baseline Susceptibility of the Field Populations of Ostrinia furnacalis in Indonesia to the Proteins Cry1A.105 and Cry2Ab2 of Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cyclosporin A as a Potential Insecticide to Control the Asian Corn Borer Ostrinia furnacalis Guenée (Lepidoptera: Pyralidae) [mdpi.com]
- 8. LC50 of lambda-cyhalothrin stimulates reproduction on the moth Mythimna separata (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejz.journals.ekb.eg [ejz.journals.ekb.eg]
- 11. researcherslinks.com [researcherslinks.com]
- 12. Effectiveness of Teflubenzuron, Emamectin benzoate, and Alfa-cypermethrin on Fall Armyworm, Spodoptera frugiperda (J.E Smith) (Noctuidae: Lepidoptera), under Laboratory and Field Conditions [eajbsa.journals.ekb.eg]
Lynamicin B: A Potential Challenger to Commercial Insecticides for Lepidopteran Pest Control
A Head-to-Head Comparison with Commercial Chitin Synthesis Inhibitors
Lynamicin B, a novel natural compound, has emerged as a promising candidate for the development of a new generation of selective insecticides. Its unique mode of action, targeting a lepidopteran-exclusive chitinase, positions it as a potentially safer and more targeted alternative to existing commercial products. This guide provides a head-to-head comparison of this compound with commercial insecticides that also target chitin synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Performance Snapshot: this compound vs. Commercial Alternatives
Direct comparative quantitative data on the insecticidal activity of this compound is not yet publicly available. However, initial studies have demonstrated its high insecticidal activities against several key lepidopteran pests. The following tables summarize the available efficacy data for this compound and comparable commercial chitin synthesis inhibitors, specifically benzoylphenylureas, against Spodoptera frugiperda (Fall Armyworm), Mythimna separata (Oriental Armyworm), and Ostrinia furnacalis (Asian Corn Borer).
Table 1: Efficacy Against Spodoptera frugiperda (Fall Armyworm)
| Insecticide | Class | LC50 (ppm) | Citation |
| This compound | Diamide Alkaloid | Data not available | |
| Tebufenozide | Benzoylphenylurea | 4.4 | [1] |
| Teflubenzuron | Benzoylphenylurea | 0.18 | [2] |
Table 2: Efficacy Against Mythimna separata (Oriental Armyworm)
| Insecticide | Class | LC50 (ppm) | Citation |
| This compound | Diamide Alkaloid | Data not available | |
| Lufenuron | Benzoylphenylurea | Data not available | |
| Chlorfluazuron | Benzoylphenylurea | Data not available |
Table 3: Efficacy Against Ostrinia furnacalis (Asian Corn Borer)
| Insecticide | Class | LC50 (mg/L) | Citation |
| This compound | Diamide Alkaloid | Data not available | |
| Lufenuron | Benzoylphenylurea | Data not available | |
| Fipronil | Phenylpyrazole | 0.026 | [3] |
| Fluxametamide | Isoxazoline | 1.066 | [3] |
Note: The absence of publicly available LC50 values for this compound highlights a critical gap in current research. Direct comparative studies are necessary to definitively assess its potency relative to commercial insecticides.
Mechanism of Action: A Targeted Approach
This compound functions as a competitive inhibitor of insect group h chitinase (OfChi-h), an enzyme exclusively found in lepidopteran insects. This specificity is a significant advantage, as it suggests a lower risk to non-target organisms, including beneficial insects and natural predators. The co-crystal structure of this compound with OfChi-h has revealed that its dichloroindolyl group occupies a unique pocket in the enzyme's substrate-binding cleft, which is key to its selectivity[4][5][6].
In contrast, commercial chitin synthesis inhibitors, such as those from the benzoylphenylurea class (e.g., lufenuron, tebufenozide, chlorfluazuron), disrupt the production of chitin, a crucial component of an insect's exoskeleton. This interference with the molting process ultimately leads to mortality. While effective, some of these compounds may have a broader spectrum of activity.
Caption: Signaling pathways of this compound and commercial benzoylphenylurea insecticides.
Experimental Protocols
While the specific protocol for the feeding experiments conducted with this compound has not been detailed in the primary literature, a standardized diet-incorporation bioassay for lepidopteran larvae can be adapted to evaluate its efficacy.
Objective: To determine the lethal concentration (LC50) of this compound against target lepidopteran larvae.
Materials:
-
This compound
-
Artificial diet for the specific lepidopteran species
-
Solvent for this compound (e.g., acetone)
-
Multi-well bioassay trays (e.g., 128-well)
-
Neonate larvae of the target pest (e.g., S. frugiperda, M. separata, or O. furnacalis)
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of serial dilutions to achieve a range of desired final concentrations in the artificial diet.
-
Diet Incorporation: While the artificial diet is being prepared and is still in a liquid state, incorporate the this compound solutions into aliquots of the diet. Ensure thorough mixing to achieve a homogenous distribution of the compound. A control group with only the solvent incorporated into the diet should also be prepared.
-
Dispensing Diet: Dispense the treated and control diet into the wells of the bioassay trays. Allow the diet to cool and solidify.
-
Larval Infestation: Once the diet is set, place one neonate larva into each well.
-
Incubation: Seal the bioassay trays and place them in an incubator under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).
-
Mortality Assessment: Assess larval mortality at predetermined time points (e.g., 24, 48, 72, 96, and 120 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration of this compound that causes 50% mortality in the test population.
Caption: Experimental workflow for a diet-incorporation bioassay.
Future Outlook
This compound presents a compelling case for a new, environmentally safer insecticide. Its high selectivity for lepidopteran pests, a major group of agricultural threats, is a significant advantage. However, the current lack of quantitative, head-to-head comparative data with commercial insecticides is a major hurdle for its development. Future research must focus on conducting rigorous bioassays to establish precise LC50 and LD50 values against a broader range of lepidopteran pests. Furthermore, field trials will be essential to evaluate its performance under real-world agricultural conditions and to confirm its safety for non-target organisms. Should these studies yield positive results, this compound could become a valuable tool in integrated pest management (IPM) strategies, offering a more sustainable approach to crop protection.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cotton.org [cotton.org]
- 6. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Antibiotic Synergy: A Comparative Guide on Glycopeptide Combinations
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the synergistic effects of glycopeptide antibiotics with other antimicrobial agents. It is important to note that a comprehensive search of the scientific literature did not yield any specific studies evaluating the synergistic effects of lynamicin B with other antibiotics. Therefore, this document will focus on the well-documented synergistic interactions of a representative glycopeptide, vancomycin , to provide insights into the potential behavior of this antibiotic class. The experimental data and protocols presented herein are derived from studies on vancomycin and should be considered as a proxy until specific research on this compound becomes available.
Data Presentation: Vancomycin Synergistic Effects
The following table summarizes the quantitative data from a study investigating the synergistic effects of vancomycin with the β-lactam antibiotics imipenem and cefazolin against 32 clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). The synergy is expressed as the mean Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 is indicative of a synergistic interaction.[1]
| Antibiotic Combination | Target Organism | Number of Strains | Mean FIC Index | Interpretation |
| Vancomycin + Imipenem | MRSA | 22 | 0.35 | Synergistic |
| Vancomycin + Cefazolin | MRSA | 22 | 0.46 | Synergistic |
| Vancomycin + Netilmicin | MRSA | 32 | 1.096 | Indifferent |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][2][3]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration significantly higher than their Minimum Inhibitory Concentration (MIC). A series of twofold dilutions are then made for each antibiotic in a liquid growth medium, such as Mueller-Hinton broth.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of Antibiotic A are dispensed. Along the y-axis, increasing concentrations of Antibiotic B are dispensed. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., MRSA at approximately 5 x 105 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: After incubation, the wells are visually inspected for turbidity to determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.[1][4]
-
Preparation of Cultures: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is divided into several tubes. Each tube contains a specific concentration of an antibiotic alone or in combination. A growth control tube with no antibiotic is also included.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Count: The collected samples are serially diluted and plated on an appropriate agar medium. After incubation, the number of colony-forming units (CFU) per milliliter is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic combination and the controls.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2 log10 difference in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of synergistic action between glycopeptides and β-lactam antibiotics.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill curve synergy assay.
References
- 1. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and Netilmicin against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lynamicin B: A Guide for Laboratory Professionals
Absence of specific public data on the disposal of lynamicin B necessitates adherence to general best practices for chemical waste management. Researchers and laboratory personnel are advised to consult with their institution's environmental health and safety (EHS) office for guidance tailored to their location and facilities.
General Principles for Chemical Disposal in a Research Setting
When a Safety Data Sheet (SDS) with explicit disposal instructions is unavailable, the following principles should guide the handling of chemical waste like this compound:
-
Consult Institutional and Local Regulations: Disposal procedures for chemical waste are governed by local, state, and federal regulations. Your institution's EHS office is the primary resource for understanding and complying with these requirements.
-
Professional Waste Disposal: Unused or waste this compound, along with any contaminated materials, should be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical via standard laboratory drains or regular trash.
-
Proper Labeling and Storage: While awaiting disposal, this compound waste should be stored in a clearly labeled, sealed, and appropriate container. The label should identify the contents as "Hazardous Waste" and include the chemical name ("this compound") and any known hazard information. Store in a cool, dry, dark place.
Procedural Steps for Disposal
-
Contact your EHS Office: This is the crucial first step. Inform them about the chemical you need to dispose of and request guidance. They will provide information on the proper procedures for waste collection and disposal at your institution.
-
Package the Waste:
-
Keep this compound in its original container if possible.
-
If transferring to a new container, ensure it is compatible with the chemical and can be securely sealed.
-
Label the container clearly with the chemical name and any hazard symbols if known.
-
-
Segregate the Waste: Store the this compound waste separately from other chemical waste streams unless instructed otherwise by your EHS office.
-
Arrange for Pickup: Your EHS office will coordinate the pickup of the hazardous waste by a certified disposal company.
Quantitative Data Summary
Specific quantitative data for this compound disposal, such as concentration limits for different disposal methods, are not available. The following table summarizes general information about the compound.
| Characteristic | Value | Source |
| Form | Solid powder | |
| Intended Use | Research as a potential pesticide and chitinase inhibitor | |
| Storage (Short Term) | 0 - 4 °C, dry, and dark | |
| Storage (Long Term) | -20 °C |
Experimental Protocols
Detailed experimental protocols for the safe disposal of this compound are not publicly available. The recommended "protocol" is to follow the administrative procedure of contacting your institution's EHS office.
Disposal Decision Workflow
Personal protective equipment for handling lynamicin B
Essential Safety and Handling Guide for Lynamicin B
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling novel bioactive compounds and potential pesticides in a research and development setting.[1][2] It is imperative that a comprehensive, substance-specific risk assessment be conducted by qualified personnel before commencing any work with this compound.[2][3][4][5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Pre-Handling Risk Assessment
Before any procedure involving this compound, a thorough risk assessment is mandatory.[2][4] Given its nature as a potential pesticide and a chitinase inhibitor, it should be treated as a hazardous substance with unknown toxicological properties.[6] The risk assessment should evaluate the quantity of material being used, the procedures to be performed, and the potential for exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound.[1][7][8] The minimum required PPE should be supplemented based on the specific procedures and the outcomes of the risk assessment.[9]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing, aliquoting) | Disposable, low-permeability lab coat with tight-fitting cuffs. | Double-gloving with chemically resistant gloves (e.g., nitrile).[9][10] Remove and replace the outer glove immediately if contaminated. | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[6][9] | Work within a certified chemical fume hood.[1][11] If not feasible, a NIOSH-approved respirator with appropriate cartridges is required. |
| Handling Solutions of this compound | Disposable, low-permeability lab coat with tight-fitting cuffs. | Chemically resistant gloves (e.g., nitrile).[12] | ANSI Z87.1-compliant safety glasses. Goggles are required if there is a splash hazard.[9] | Work within a certified chemical fume hood or other ventilated enclosure. |
| Equipment Decontamination & Waste Disposal | Disposable, low-permeability lab coat or apron. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber over nitrile). | Safety goggles and a face shield to protect against splashes.[13] | Not typically required if handling closed waste containers. Assess based on the potential for aerosol generation. |
Operational and Disposal Plans
The following procedural guidance outlines a step-by-step approach to safely handle and dispose of this compound and its associated waste materials.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1][11]
-
Gather Materials: Before starting, ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.[7]
3.2. Handling Solid this compound:
-
Weighing: Weigh solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Aliquotting: Use tools and techniques that minimize the generation of dust.
3.3. Preparing Solutions:
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Mixing: Cap and seal the container before mixing or vortexing. If sonication is required, ensure the container is properly sealed.
3.4. Post-Handling Decontamination:
-
Surface Decontamination: After each procedure, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream. Reusable PPE must be thoroughly cleaned and stored correctly.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10][14]
Disposal Plan: Step-by-Step Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
4.1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Waste Disposal Procedure:
-
Container Management: Keep waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Institutional Guidelines: Arrange for the disposal of all this compound waste through your institution's environmental health and safety department, following all local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Workflow for the safe handling and disposal of this compound.
References
- 1. wilcoprime.com [wilcoprime.com]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. intersolia.com [intersolia.com]
- 5. safetyculture.com [safetyculture.com]
- 6. twu.edu [twu.edu]
- 7. nationallaboratorysales.com [nationallaboratorysales.com]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. osha.gov [osha.gov]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmastate.academy [pharmastate.academy]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
